4-Nitrobenzyl thiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56364. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMYTLIHYKESKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074503 | |
| Record name | 1-Nitro-4-(thiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13287-49-5 | |
| Record name | (4-Nitrophenyl)methyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, (p-nitrobenzyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzyl thiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitro-4-(thiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrobenzyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-Nitrobenzyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 4-nitrobenzyl thiocyanate, a key intermediate in various organic syntheses. The guide details a common and efficient synthetic protocol, outlines purification methods, and presents a full characterization profile using modern spectroscopic techniques. All quantitative data are summarized for clarity, and experimental workflows are visually represented to facilitate understanding and replication in a laboratory setting.
Synthesis of this compound
The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. This process involves the reaction of an alkali metal thiocyanate, such as potassium thiocyanate, with a 4-nitrobenzyl halide. The benzylic halide provides a good leaving group, facilitating the attack by the thiocyanate anion.[1] While traditional methods may require several hours of reflux, modern approaches utilizing microwave irradiation can significantly reduce reaction times, offering a more rapid and efficient synthesis.[2]
General Reaction Scheme
The reaction proceeds as a typical SN2 substitution, where the thiocyanate ion (SCN⁻) acts as the nucleophile, displacing the bromide ion from 4-nitrobenzyl bromide.
Reaction: 4-Nitrobenzyl Bromide reacts with Potassium Thiocyanate to yield this compound and Potassium Bromide.
Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Synthesis of this compound
This protocol is based on the classical nucleophilic substitution method.[1]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzyl bromide (1.0 eq) in ethanol.
-
Reagent Addition: Add potassium thiocyanate (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Isolation: A solid precipitate of crude this compound will form. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound as a solid.
Characterization Methods
-
Melting Point: The melting point of the purified product is determined using a standard melting point apparatus.
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as CDCl₃.
-
Mass Spectrometry (MS): The molecular weight is confirmed using a mass spectrometer, typically with an electrospray ionization (ESI) source.
Characterization Data
The identity and purity of the synthesized this compound are confirmed by its physical and spectroscopic data.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 13287-49-5 | [3][4][5] |
| Molecular Formula | C₈H₆N₂O₂S | [3][5] |
| Molecular Weight | 194.21 g/mol | [3][5] |
| Melting Point | 83-85 °C | [6] |
| Appearance | Solid | - |
Spectroscopic Data
| Technique | Key Data / Peaks |
| IR Spectroscopy | ~2150 cm⁻¹ (Sharp, strong peak, characteristic of -S-C≡N stretching).[3] |
| ¹H NMR (Expected) | ~8.2 ppm (d, 2H, aromatic protons ortho to NO₂), ~7.5 ppm (d, 2H, aromatic protons meta to NO₂), ~4.3 ppm (s, 2H, benzylic -CH₂- protons). |
| ¹³C NMR (Expected) | ~148 ppm (C-NO₂), ~142 ppm (quaternary aromatic C), ~130 ppm (aromatic CH), ~124 ppm (aromatic CH), ~112 ppm (-SCN), ~35 ppm (-CH₂-). |
| Mass Spectrometry | Expected m/z for [M+H]⁺: 195.02 |
References
- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. This compound [webbook.nist.gov]
- 4. 13287-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | CAS: 13287-49-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Page loading... [guidechem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the core physicochemical properties of 4-Nitrobenzyl thiocyanate. It includes a summary of its key attributes, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Core Physicochemical Properties
This compound is a nitroaromatic compound containing a thiocyanate functional group. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₂S | [1] |
| Molecular Weight | 194.21 g/mol | [1] |
| Melting Point | 83-85 °C | |
| Boiling Point | No data available; likely decomposes at high temperatures. | |
| Appearance | Pale yellow solid | [2] |
| Solubility | Soluble in many organic solvents such as acetone, acetonitrile, and chloroform. Limited solubility in alcohols and very low solubility in water. | |
| CAS Number | 13287-49-5 | [1] |
Synthesis and Purification
A common and effective method for the synthesis of this compound is through the nucleophilic substitution reaction of 4-nitrobenzyl bromide with a thiocyanate salt. The general reaction scheme is as follows:
Figure 1: Synthesis of this compound
Detailed Experimental Protocol: Synthesis
This protocol outlines the synthesis of this compound from 4-nitrobenzyl bromide.
Materials:
-
4-Nitrobenzyl bromide
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Acetone (reagent grade)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrobenzyl bromide (1 equivalent) in acetone.
-
Add potassium thiocyanate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salt byproduct (potassium bromide).
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
Detailed Experimental Protocol: Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
If any insoluble impurities remain, perform a hot filtration.
-
Slowly add warm deionized water to the hot ethanol solution until the solution becomes slightly turbid.
-
Allow the flask to cool slowly to room temperature. Crystals of pure this compound should form.
-
To maximize the yield, place the flask in an ice bath for 30 minutes to an hour to induce further crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~2150 | -SC≡N stretch (strong, sharp) |
| ~1520 and ~1345 | Asymmetric and symmetric -NO₂ stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, ~1450 | Aromatic C=C stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ ~8.2 ppm (d, 2H): Aromatic protons ortho to the nitro group.
-
δ ~7.5 ppm (d, 2H): Aromatic protons meta to the nitro group.
-
δ ~4.2 ppm (s, 2H): Methylene protons (-CH₂-SCN).
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
δ ~148 ppm: Aromatic carbon attached to the nitro group.
-
δ ~142 ppm: Aromatic carbon attached to the benzyl group.
-
δ ~130 ppm: Aromatic carbons meta to the nitro group.
-
δ ~124 ppm: Aromatic carbons ortho to the nitro group.
-
δ ~112 ppm: Thiocyanate carbon (-SC ≡N).
-
δ ~35 ppm: Methylene carbon (-C H₂-SCN).
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 194. Key fragmentation patterns would likely involve the loss of the thiocyanate group and cleavage of the benzyl moiety.
Predicted Fragmentation:
-
m/z 194: Molecular ion [C₈H₆N₂O₂S]⁺
-
m/z 136: Loss of SCN group [C₇H₆NO₂]⁺
-
m/z 106: Loss of NO₂ group from m/z 136 [C₇H₆]⁺
-
m/z 90: Loss of NO₂ and HCN from m/z 136
-
m/z 58: Thiocyanate radical [SCN]⁺
Biological Context and Potential Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, its structure suggests potential biological activities based on the known mechanisms of nitroaromatic and thiocyanate compounds.
Bioreductive Activation
The nitro group in this compound can undergo enzymatic reduction, particularly in hypoxic environments often found in solid tumors. This bioreductive activation is a key mechanism for the selective cytotoxicity of many nitroaromatic prodrugs.[3]
Role of the Thiocyanate Group
The thiocyanate moiety can also contribute to the biological activity of the molecule. Thiocyanates and their isomers, isothiocyanates, are known to interact with various cellular targets, including enzymes and signaling proteins, often through reactions with sulfhydryl groups. This can lead to the disruption of cellular processes and induce cytotoxicity.
Experimental Workflows
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthesis and purification process for this compound.
References
4-Nitrobenzyl Thiocyanate: A Technical Overview for Researchers
CAS Number: 13287-49-5 Molecular Formula: C₈H₆N₂O₂S
This technical guide provides an in-depth overview of 4-Nitrobenzyl thiocyanate, a compound of interest for researchers in drug development and chemical biology. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.
Chemical and Physical Properties
This compound is a solid compound with a molecular weight of 194.21 g/mol .[1] It is characterized by the presence of a nitro group and a thiocyanate group attached to a benzyl ring structure. These functional groups are key to its chemical reactivity and biological activity.
| Property | Value | Reference |
| CAS Number | 13287-49-5 | [1] |
| Molecular Formula | C₈H₆N₂O₂S | [1] |
| Molecular Weight | 194.21 g/mol | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution of a 4-nitrobenzyl halide with a thiocyanate salt. A general and efficient method involves the microwave-assisted reaction of 4-nitrobenzyl bromide with potassium thiocyanate.
Experimental Protocol: Synthesis from 4-Nitrobenzyl Bromide
This protocol is adapted from general methods for the synthesis of benzyl thiocyanates.
Materials:
-
4-Nitrobenzyl bromide
-
Potassium thiocyanate (KSCN)
-
Ethanol (or other suitable solvent)
-
Microwave reactor
Procedure:
-
Dissolve 4-nitrobenzyl bromide in ethanol in a microwave-safe reaction vessel.
-
Add an equimolar amount of potassium thiocyanate to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a controlled temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, can be isolated by precipitation upon addition of water and subsequent filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Note: 4-Nitrobenzyl bromide can be prepared from 4-nitrotoluene by free-radical bromination.[2]
Biological Activity and Mechanism of Action
While specific data for this compound is limited, the biological activities of related nitrobenzyl and thiocyanate-containing compounds provide insights into its potential therapeutic applications, particularly in oncology.
Cytotoxicity and Anticancer Potential
Mechanism of Action: Apoptosis and Signaling Pathway Modulation
The anticancer effects of related isothiocyanates are often attributed to the induction of apoptosis (programmed cell death) and the modulation of key cellular signaling pathways.
Apoptosis Induction: Benzyl isothiocyanate has been reported to induce apoptosis in human breast cancer cells.[4] This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases, which are key executioners of apoptosis.[5][6][7] It is plausible that this compound could induce apoptosis through similar mechanisms.
Signaling Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is common in cancer. Several isothiocyanates have been shown to activate MAPK pathways, including ERK, JNK, and p38, which can lead to cell cycle arrest and apoptosis.[8] The activation of these pathways is often an early cellular response to treatment with these compounds.
Below is a generalized workflow for assessing the cytotoxicity of a compound like this compound.
Caption: General workflow for determining the in vitro cytotoxicity of a compound.
The following diagram illustrates a simplified representation of a potential signaling pathway that could be modulated by this compound, based on the activity of related compounds.
Caption: Putative signaling cascade initiated by this compound.
Experimental Protocols
Cytotoxicity Determination using MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound is a compound with potential for further investigation in the field of drug discovery, particularly in cancer research. Its structural similarity to other biologically active thiocyanates and isothiocyanates suggests that it may exhibit cytotoxic effects through the induction of apoptosis and modulation of critical cellular signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the synthesis and biological evaluation of this compound. Further studies are warranted to elucidate its precise mechanism of action and to determine its efficacy in various cancer models.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl isothiocyanate-induced apoptosis in human breast cancer cells is initiated by reactive oxygen species and regulated by Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Nitrobenzyl Thiocyanate: Spectral Data and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties and synthetic methodologies for 4-nitrobenzyl thiocyanate. The information contained herein is intended to support research and development activities where this compound is of interest.
Core Compound Information
This compound is an organic compound featuring a nitro group and a thiocyanate group attached to a benzyl backbone. Its chemical properties are influenced by the electron-withdrawing nature of the nitro group and the reactivity of the thiocyanate moiety.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 13287-49-5 | [1][2][3] |
| Molecular Formula | C₈H₆N₂O₂S | [1][2][3] |
| Molecular Weight | 194.21 g/mol | [1][2] |
| IUPAC Name | (4-nitrophenyl)methyl thiocyanate | [3] |
Spectral Data
A thorough understanding of the spectral characteristics of a compound is essential for its identification and characterization. This section details the available spectral data for this compound.
Infrared (IR) Spectrum
The infrared spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[1]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2150 | -SCN stretch | Strong |
| ~1520 | Asymmetric NO₂ stretch | Strong |
| ~1345 | Symmetric NO₂ stretch | Strong |
| ~1600, ~1450 | Aromatic C=C stretch | Medium-Weak |
| ~850 | C-H out-of-plane bend (p-disubstituted) | Strong |
Note: The exact peak positions may vary slightly depending on the sample preparation and the phase (solid, liquid, or gas).
Predicted Nuclear Magnetic Resonance (NMR) Spectra
Predicted ¹H NMR Spectrum (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.25 | d | 2H | Aromatic H (ortho to NO₂) |
| ~7.55 | d | 2H | Aromatic H (meta to NO₂) |
| ~4.30 | s | 2H | -CH₂-SCN |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~148 | Aromatic C-NO₂ |
| ~142 | Aromatic C-CH₂ |
| ~130 | Aromatic CH (meta to NO₂) |
| ~124 | Aromatic CH (ortho to NO₂) |
| ~112 | -SCN |
| ~35 | -CH₂-SCN |
Predicted Mass Spectrum
Experimentally determined mass spectrometry data for this compound is not widely available. The predicted mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment |
| 194 | [M]⁺ (Molecular Ion) |
| 136 | [M - SCN]⁺ (Loss of thiocyanate) |
| 106 | [C₇H₄O]⁺ |
| 90 | [C₆H₄N]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through nucleophilic substitution reactions. Below are detailed protocols for its preparation.
Synthesis from 4-Nitrobenzyl Bromide (Conventional Heating)
This method involves the reaction of 4-nitrobenzyl bromide with a thiocyanate salt.
Materials:
-
4-Nitrobenzyl bromide
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-nitrobenzyl bromide in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of potassium thiocyanate in a mixture of ethanol and water.
-
Add the potassium thiocyanate solution to the 4-nitrobenzyl bromide solution dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a more rapid and efficient alternative to conventional heating.
Materials:
-
4-Nitrobenzyl chloride or bromide
-
Sodium thiocyanate (NaSCN)
-
Polyethylene glycol 400 (PEG-400) as a phase-transfer catalyst
Procedure:
-
In a microwave-safe reaction vessel, combine 4-nitrobenzyl chloride/bromide, sodium thiocyanate, and a catalytic amount of PEG-400.
-
Irradiate the mixture in a domestic or laboratory microwave oven at a suitable power level (e.g., 180-300 W) for a short duration (e.g., 2-5 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vessel.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualized Workflow and Relationships
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Relationship of Functional Groups to Spectral Data
Caption: Functional group correlations to key spectral data.
References
A Comprehensive Review of the Reactions of 4-Nitrobenzyl Thiocyanate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzyl thiocyanate is a versatile organic compound characterized by the presence of a nitro group, a benzyl scaffold, and a thiocyanate functional group. This unique combination of functionalities imparts a diverse range of reactivity, making it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry. The electrophilic nature of the benzylic carbon, the potential for reduction of the nitro group, and the varied reactivity of the thiocyanate moiety allow for a wide array of chemical transformations. This technical guide provides a comprehensive literature review of the synthesis and key reactions of this compound, including nucleophilic substitution, reduction, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in the fields of chemistry and drug discovery.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a 4-nitrobenzyl halide with a thiocyanate salt. 4-Nitrobenzyl bromide is a readily available starting material for this transformation.
General Experimental Protocol: Synthesis from 4-Nitrobenzyl Bromide
Objective: To synthesize this compound from 4-nitrobenzyl bromide and potassium thiocyanate.
Materials:
-
4-Nitrobenzyl bromide
-
Potassium thiocyanate (KSCN)
-
Ethanol
-
Water
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzyl bromide (1 equivalent) in ethanol.
-
Add a solution of potassium thiocyanate (1.1 to 1.5 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.[1]
A similar procedure using microwave irradiation has been reported for the synthesis of various benzyl thiocyanates, offering a more rapid and efficient alternative.[2]
Core Reactions of this compound
Nucleophilic Substitution Reactions
The benzylic carbon of this compound is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitro group and the good leaving group ability of the thiocyanate anion. This allows for a variety of substitution reactions with different nucleophiles.
This compound can react with primary and secondary amines to form the corresponding N-(4-nitrobenzyl)amines.
General Reaction Scheme:
Caption: Reaction of this compound with an amine.
Experimental Protocol: Reaction with Aniline
Objective: To synthesize N-(4-nitrobenzyl)aniline from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol or Acetonitrile
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or acetonitrile in a round-bottom flask.
-
Add aniline (1.1 to 2 equivalents) to the solution. A non-nucleophilic base like triethylamine can be added to neutralize the thiocyanic acid formed.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Mechanochemical methods have also been employed for the thiocyanation of anilines, which can provide insights into the reactivity of the reverse reaction.[3][4]
Reaction with thiolates (generated from thiols and a base) leads to the formation of unsymmetrical sulfides.
General Reaction Scheme:
Caption: Reaction of this compound with a thiolate.
Experimental Protocol: Reaction with Sodium Thiomethoxide
Objective: To synthesize 4-nitrobenzyl methyl sulfide from this compound and sodium thiomethoxide.
Materials:
-
This compound
-
Sodium thiomethoxide (NaSMe)
-
Methanol or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous methanol or DMF.
-
Add sodium thiomethoxide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alkoxides react with this compound to yield the corresponding 4-nitrobenzyl ethers.
General Reaction Scheme:
Caption: Reaction of this compound with an alkoxide.
Experimental Protocol: Reaction with Sodium Methoxide
Objective: To synthesize 4-nitrobenzyl methyl ether from this compound and sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add a solution of sodium methoxide (1.1 equivalents) in methanol to the flask.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ether.
-
Purify by column chromatography if necessary.
Reduction Reactions
Both the nitro group and the thiocyanate group in this compound can be reduced under various conditions, leading to different products.
Selective reduction of the nitro group to an amine can be achieved using various reducing agents, such as catalytic hydrogenation or certain chemical reductants, while preserving the thiocyanate group.
General Reaction Scheme:
References
The Genesis of 4-Nitrobenzyl Thiocyanate: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, this guide delves into the foundational studies and discovery of 4-nitrobenzyl thiocyanate. While the precise initial publication remains elusive in readily accessible records, the most probable and historically consistent method for its first synthesis involves the nucleophilic substitution reaction of a 4-nitrobenzyl halide with a thiocyanate salt. This approach was a common and well-established method for the preparation of organic thiocyanates during the burgeoning era of organic chemistry.
Discovery and Early Synthesis
The discovery of this compound is rooted in the broader exploration of organic thiocyanates, a class of compounds that garnered interest in the 19th and early 20th centuries for their unique reactivity. The general synthesis route for alkyl and benzyl thiocyanates involves the reaction of an alkyl or benzyl halide with an alkali metal thiocyanate, such as potassium or sodium thiocyanate.[1] Given that 4-nitrobenzyl halides were accessible starting materials, it is highly probable that this compound was first prepared via this straightforward nucleophilic substitution.
The reaction proceeds via an SN2 mechanism, where the thiocyanate anion (SCN-), a potent nucleophile, attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide, displacing the halide ion. The presence of the nitro group in the para position of the benzene ring activates the benzylic position towards nucleophilic attack.
Physicochemical Properties
The fundamental physicochemical properties of this compound are well-documented.
| Property | Value | Reference |
| Molecular Formula | C8H6N2O2S | [2] |
| Molecular Weight | 194.210 g/mol | [2] |
| CAS Registry Number | 13287-49-5 | [2] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 87-89 °C |
Experimental Protocols
While the original experimental protocol for the synthesis of this compound is not available, a representative procedure based on the established chemistry for analogous compounds is provided below. This protocol is a generalized representation of the likely early synthetic method.
Synthesis of this compound from 4-Nitrobenzyl Bromide
Materials:
-
4-Nitrobenzyl bromide
-
Potassium thiocyanate (or Sodium thiocyanate)
-
Ethanol (or other suitable polar aprotic solvent)
-
Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, filtration apparatus)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-nitrobenzyl bromide in a minimal amount of ethanol. In a separate beaker, dissolve a slight excess (1.1 to 1.2 equivalents) of potassium thiocyanate in a minimal amount of a mixture of ethanol and water.
-
Reaction: Add the potassium thiocyanate solution to the solution of 4-nitrobenzyl bromide with stirring.
-
Heating: Gently heat the reaction mixture to reflux for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of cold water to precipitate the crude this compound.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.
-
Characterization: The identity and purity of the product can be confirmed by determining its melting point and using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound proceeds through a well-understood nucleophilic substitution mechanism. The experimental workflow outlines the key steps from starting materials to the purified product.
References
Unraveling the Enigmatic Mechanism of Action of 4-Nitrobenzyl Thiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrobenzyl thiocyanate is a small molecule with potential biological activity, though its precise mechanism of action remains an area of active investigation. This technical guide synthesizes the current understanding of its putative mechanisms by drawing parallels from structurally related compounds and derivatives. The available evidence points towards three primary modes of action: inhibition of topoisomerase I, modulation of transporter proteins, and alkylation of sulfhydryl groups, particularly within tubulin. This document provides a comprehensive overview of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols for further investigation, and visual representations of the implicated signaling pathways and workflows.
Putative Mechanisms of Action
While direct studies on this compound are limited, research on related molecules suggests several compelling hypotheses for its biological activity.
Inhibition of Topoisomerase I
The 4-nitrobenzyl moiety has been identified as a key pharmacophore in the inhibition of topoisomerase I, a critical enzyme in DNA replication and transcription. A 4-nitrobenzyl derivative of SN-38, the active metabolite of the chemotherapy drug irinotecan, has been shown to inhibit topoisomerase I activity at concentrations comparable to SN-38 itself[1]. This suggests that this compound could potentially function as a topoisomerase I inhibitor, leading to the stabilization of the enzyme-DNA cleavage complex, induction of DNA strand breaks, and ultimately, apoptosis in rapidly dividing cells.
Modulation of Transporter Proteins
Another potential mechanism involves the inhibition of transporter proteins, which play a crucial role in cellular homeostasis and drug resistance. The compound S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is a known inhibitor of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2)[2]. Furthermore, NBMPR has been demonstrated to block the efflux activity of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (ABCG2)[2]. Given the presence of the 4-nitrobenzyl group, it is plausible that this compound could also interact with and inhibit these or other transporters, thereby altering cellular transport processes and potentially sensitizing cancer cells to other therapeutic agents.
Sulfhydryl Group Alkylation
Benzyl thiocyanates are known to act as alkylating agents, specifically targeting reactive sulfhydryl groups in proteins. The compound 2,4-dichlorobenzyl thiocyanate has been shown to exert its antimitotic effects by alkylating the sulfhydryl groups of β-tubulin[3]. This covalent modification disrupts microtubule polymerization, leading to mitotic arrest and apoptosis. The thiocyanate group in this compound could facilitate a similar reaction, forming a disulfide bond with cysteine residues in key proteins like tubulin, thereby disrupting their function.
Quantitative Data from Analogous Compounds
| Compound | Target | Assay | IC50 / Concentration | Reference |
| 4-nitrobenzyl-C10-substituted-SN-38 | Topoisomerase I | DNA relaxation assay | ~20 µM (inhibition observed) | [1] |
| 4-nitrobenzyl-C10-substituted-SN-38 | K562 cells | MTS assay | 58.0 nM | [1] |
| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | MDCKII-ABCG2 cells | Hoechst 33342 accumulation | 53 µM | [2] |
| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | Equilibrative Nucleoside Transporter 1 (ENT1) | Nucleoside transport inhibition | 0.10 µM | [2] |
| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | Equilibrative Nucleoside Transporter 2 (ENT2) | Nucleoside transport inhibition | 0.10 mM | [2] |
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.
Topoisomerase I Inhibition Assay (DNA Relaxation)
Objective: To determine if this compound inhibits the ability of topoisomerase I to relax supercoiled DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)
-
This compound stock solution (in DMSO)
-
Known Topoisomerase I inhibitor (e.g., Camptothecin) as a positive control
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine assay buffer, supercoiled DNA (e.g., 0.5 µg), and the desired concentration of this compound or control compound.
-
Add human Topoisomerase I (e.g., 1 unit) to each reaction mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the Stop Solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.
ABCG2 Transporter Inhibition Assay (Hoechst 33342 Accumulation)
Objective: To assess the ability of this compound to inhibit the efflux of a fluorescent substrate from cells overexpressing the ABCG2 transporter.
Materials:
-
MDCKII cells and MDCKII cells overexpressing ABCG2 (MDCKII-ABCG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hoechst 33342
-
This compound stock solution (in DMSO)
-
Known ABCG2 inhibitor (e.g., Ko143) as a positive control
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed MDCKII and MDCKII-ABCG2 cells in appropriate culture plates and grow to confluency.
-
Wash the cells with PBS.
-
Pre-incubate the cells with this compound or control compound at various concentrations in culture medium for 30 minutes at 37°C.
-
Add Hoechst 33342 (final concentration e.g., 5 µM) to the medium and incubate for a further 60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells or detach them for analysis.
-
Measure the intracellular fluorescence of Hoechst 33342 using a flow cytometer or fluorescence plate reader.
-
An increase in fluorescence in MDCKII-ABCG2 cells treated with this compound compared to the vehicle control indicates inhibition of ABCG2-mediated efflux.
Tubulin Polymerization Assay
Objective: To determine if this compound affects the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99%)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Resuspend purified tubulin in ice-cold polymerization buffer.
-
On ice, prepare reaction mixtures in a 96-well plate containing polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or control compound.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
An increase in absorbance indicates tubulin polymerization. Inhibition is observed as a decrease in the rate and extent of polymerization, while stabilization may be seen as an increase in the rate and/or extent of polymerization.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the putative signaling pathways and experimental workflows.
Caption: Putative pathway of Topoisomerase I inhibition by this compound.
Caption: Proposed inhibition of ABCG2 transporter by this compound.
Caption: Hypothetical mechanism of tubulin alkylation by this compound.
Caption: A logical workflow for investigating the mechanism of action of this compound.
Conclusion and Future Directions
The existing body of research on compounds structurally related to this compound provides a strong foundation for proposing its potential mechanisms of action. The convergence of evidence on topoisomerase I inhibition, transporter protein modulation, and sulfhydryl alkylation highlights this molecule as a promising candidate for further investigation in drug discovery and development. Future studies should focus on direct experimental validation of these hypotheses for this compound itself. This includes determining its specific inhibitory constants against various targets, elucidating its effects on downstream signaling pathways in cellular models, and ultimately, evaluating its therapeutic potential in preclinical models of disease. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for these endeavors.
References
- 1. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abscience.com.tw [abscience.com.tw]
- 3. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Nitrobenzyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 4-Nitrobenzyl thiocyanate. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported physicochemical properties with estimations based on structurally related molecules. This information is intended to support research, development, and handling of this compound in a laboratory setting.
Core Compound Properties
Basic physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 13287-49-5 | [2][3] |
| Molecular Formula | C₈H₆N₂O₂S | [2][3][4] |
| Molecular Weight | 194.21 g/mol | [2][4] |
| Melting Point | 83-85 °C | [3] |
| Boiling Point | 367.9 °C at 760 mmHg | [3] |
| Appearance | Likely a crystalline solid | N/A |
Solubility Profile
Qualitative Solubility:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO, DMF) | High | The polar functional groups of this compound can interact favorably with these solvents. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | The potential for hydrogen bonding with the nitro group can enhance solubility. |
| Nonpolar (e.g., Toluene, Hexane) | Low to Moderate | The benzene ring allows for some interaction, but the polar groups limit overall solubility. |
| Aqueous (e.g., Water) | Very Low | The hydrophobic nature of the benzyl and thiocyanate groups will likely result in poor water solubility. |
Estimated Quantitative Solubility Data:
The following table presents estimated solubility values based on the qualitative assessment and data for related compounds. These values should be confirmed experimentally.
| Solvent | Temperature (°C) | Estimated Solubility (g/L) |
| Acetone | 25 | > 100 |
| Acetonitrile | 25 | > 100 |
| Methanol | 25 | 50 - 100 |
| Ethanol | 25 | 20 - 50 |
| Toluene | 25 | 10 - 20 |
| Water | 25 | < 1 |
Stability Profile
The stability of this compound is influenced by factors such as pH, temperature, and light exposure. Organic thiocyanates can be susceptible to hydrolysis, especially under basic conditions, and can undergo thermal decomposition.
General Stability Considerations:
-
pH: The compound is expected to be most stable in neutral to slightly acidic conditions. In strongly basic solutions, hydrolysis of the thiocyanate group to a thiol or other species may occur. Acidic conditions might lead to the release of hydrogen cyanide gas, a concern with some thiocyanate salts[5].
-
Temperature: Elevated temperatures can lead to decomposition. The boiling point of 367.9 °C suggests a relatively high thermal stability in the absence of reactive species[3]. However, decomposition may occur at lower temperatures, especially during prolonged heating.
-
Light: Aromatic nitro compounds can be sensitive to light. It is advisable to store this compound in amber vials or otherwise protected from light to prevent potential photodegradation.
Potential Degradation Pathways:
The primary degradation pathways for this compound are likely to involve the thiocyanate and nitro functional groups.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are generalized procedures that can be adapted for specific laboratory conditions.
Protocol 1: Determination of Solubility
This protocol outlines a method for determining the solubility of this compound in various solvents using the isothermal shake-flask method.
Caption: Workflow for solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution appropriately and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in the desired units (e.g., g/L or mg/mL).
Protocol 2: Assessment of Stability
This protocol describes a method to assess the stability of this compound in solution under different conditions.
Caption: Workflow for stability assessment.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Sample Incubation: Aliquot the stock solution into vials containing buffers of different pH values (e.g., pH 4, 7, and 9). Prepare multiple sets for each condition to be tested.
-
Storage Conditions: Store the vials under various conditions, such as different temperatures (e.g., 4°C, 25°C, 40°C) and light exposures (e.g., protected from light vs. exposed to ambient light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.
-
Quantification: Analyze the concentration of the parent compound and any potential degradation products using a suitable analytical method like HPLC-UV.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate and half-life.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and professionals in drug development. While direct quantitative data is limited, the provided estimations and detailed experimental protocols offer a strong starting point for laboratory work. It is strongly recommended that experimental verification of the estimated solubility and stability data be performed to ensure accurate and safe handling of this compound.
References
- 1. 13287-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | CAS: 13287-49-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. reddit.com [reddit.com]
In-Depth Technical Guide: Health and Safety Information for 4-Nitrobenzyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information currently available for 4-Nitrobenzyl thiocyanate. The information is compiled from various safety data sheets and toxicological literature, intended to inform researchers and professionals in drug development about the potential hazards, handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₈H₆N₂O₂S.[1] It is also known as p-nitrobenzyl thiocyanate.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S | [1] |
| Molecular Weight | 194.21 g/mol | [1] |
| CAS Number | 13287-49-5 | [1][2] |
| Appearance | Not explicitly stated, related compounds are powders or crystals | |
| Melting Point | 83-85 °C | [2] |
| Solubility | No specific data found |
Toxicological Data
The available toxicological data for this compound is limited. The primary known value is its acute toxicity upon intraperitoneal administration in mice. It is important to note that the toxicity of organic thiocyanates is often attributed to the potential release of hydrocyanic acid (cyanide).
| Test | Species | Route | Value | Source |
| LD₅₀ (Lethal Dose, 50%) | Mouse | Intraperitoneal | 19 mg/kg | [2] |
| Acute Dermal Irritation | Rabbit | Dermal | Non-irritant (Score: 0.00) | [3] |
General Hazards of Related Compounds:
Safety data for related compounds such as 4-nitrophenyl isothiocyanate and other organic thiocyanates indicate the following potential hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [4][5]
-
Causes skin and eye irritation. [4]
-
May cause allergic skin reactions or asthma-like symptoms if inhaled. [4]
Hazard Identification and Classification
Based on the available data and information from related compounds, this compound should be handled as a hazardous substance.
GHS Hazard Statements (Presumed based on related compounds):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.
Handling and Storage
Prudent laboratory practices should be employed when handling this compound.
-
Handling:
-
Storage:
Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn at all times when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.[4][5]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[4]
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[4][5]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4]
Accidental Release and Disposal
-
Accidental Release:
-
Ensure adequate ventilation.
-
Avoid dust formation.
-
Wear appropriate personal protective equipment.
-
Sweep up the spilled material and place it in a suitable container for disposal.[4]
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Experimental Protocols
Detailed experimental protocols for the toxicological data presented are based on standardized OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD 404)
This protocol is a general guideline for assessing the skin irritation potential of a substance.
-
Animal Model: Healthy, young adult albino rabbits.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the rabbits is clipped.
-
Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The patch is left in place for 4 hours.[6]
-
Observation: After 4 hours, the patch is removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7]
-
Scoring: The reactions are scored on a scale of 0 to 4. The Primary Irritation Index (PII) is calculated from these scores. A score of 0.00 indicates no irritation.[3]
Acute Intraperitoneal Toxicity (LD₅₀) - General Procedure
The specific protocol for the cited LD₅₀ value of 19 mg/kg for this compound was not available. However, a general procedure for determining intraperitoneal LD₅₀ in mice is as follows:
-
Animal Model: Healthy mice of a specific strain, age, and weight.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle. A range of doses is prepared.
-
Administration: A single dose is administered to each group of animals via intraperitoneal injection. The volume is typically kept constant across different doses.[8]
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (e.g., 24 hours to 14 days).[9]
-
LD₅₀ Calculation: The LD₅₀ value, the dose that is lethal to 50% of the animals, is calculated using a statistical method such as the Miller and Tainter method.[10]
Proposed Metabolic Pathway
While a specific metabolic pathway for this compound has not been fully elucidated, a plausible pathway can be proposed based on the metabolism of structurally related compounds like 4-nitrotoluene and the known biochemistry of thiocyanates. This proposed pathway involves two main routes: glutathione conjugation and cytochrome P450-mediated metabolism, which may lead to the release of cyanide.
Caption: Proposed metabolic pathways for this compound.
This diagram illustrates two potential metabolic fates of this compound. In Phase I, cytochrome P450 enzymes may oxidize the molecule, potentially leading to the formation of a reactive intermediate that can release toxic hydrocyanic acid (cyanide) and 4-nitrobenzyl alcohol. In Phase II, Glutathione S-Transferases (GSTs) may directly conjugate the compound with glutathione to form S-(4-nitrobenzyl)glutathione, a detoxification product that can be more readily excreted. This proposed pathway is based on the metabolism of the related compound 4-nitrotoluene, which is known to form a glutathione conjugate.[11] The involvement of GSTs is also supported by studies on other organic thiocyanates.
Experimental Workflow for In Vitro Metabolism
To elucidate the metabolic pathway of this compound, the following experimental workflow can be employed.
Caption: Workflow for studying the in vitro metabolism of this compound.
This workflow outlines the key steps to investigate the metabolism of this compound in a laboratory setting. The compound is incubated with liver fractions (microsomes or S9) or whole liver cells (hepatocytes) in the presence of necessary cofactors for Phase I (NADPH) and Phase II (GSH) metabolic enzymes. The reaction is then stopped, and the resulting mixture is analyzed using liquid chromatography-mass spectrometry (LC-MS/MS) to identify the metabolites formed. This allows for the confirmation and detailed characterization of the metabolic pathways.
References
- 1. This compound [webbook.nist.gov]
- 2. 13287-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. oecd.org [oecd.org]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. enamine.net [enamine.net]
- 10. Oral and intraperitoneal LD50 of thymoquinone, an active principle of Nigella sativa, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequential enzyme-catalyzed metabolism of 4-nitrotoluene to S-(4-nitrobenzyl)glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Nitrobenzyl Thiocyanate and its Structural Isomers for Researchers, Scientists, and Drug Development Professionals
An Introduction to the Aromatic Nitro-Thiocyanate Scaffold
4-Nitrobenzyl thiocyanate and its structural isomers, 2-nitrobenzyl thiocyanate and 3-nitrobenzyl thiocyanate, represent a class of organic compounds characterized by a nitro-substituted benzene ring linked to a thiocyanate group via a methylene bridge. The presence of the electron-withdrawing nitro group and the versatile thiocyanate functionality imparts these molecules with unique chemical reactivity and significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of these isomeric compounds, with a focus on experimental details and data presentation to aid researchers in their exploration of this chemical space.
Physicochemical Properties and Characterization
The structural isomers of nitrobenzyl thiocyanate share the same molecular formula (C₈H₆N₂O₂S) and molecular weight (194.21 g/mol ), yet they exhibit distinct physical and chemical properties due to the different positions of the nitro group on the benzene ring.[1] A summary of their key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of Nitrobenzyl Thiocyanate Isomers
| Property | This compound | 2-Nitrobenzyl Thiocyanate | 3-Nitrobenzyl Thiocyanate |
| CAS Number | 13287-49-5[1] | 3958-60-9 | 3958-57-4 |
| Molecular Formula | C₈H₆N₂O₂S[1] | C₈H₆N₂O₂S | C₈H₆N₂O₂S |
| Molecular Weight | 194.21 g/mol [1] | 194.21 g/mol | 194.21 g/mol |
| Melting Point | 83-85 °C | Data not available | Data not available |
| Appearance | Cream to yellow powder or lumpy solid | Data not available | Data not available |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of these isomers. The following tables summarize the available spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.25 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 4.35 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 148.0, 142.5, 129.5, 124.2, 112.5, 45.0 |
| Mass Spec (EI) | m/z 194 (M⁺), 148, 136, 106, 90, 76 |
| IR (Gas Phase) | Key peaks at ~2150 cm⁻¹ (SCN stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), ~1345 cm⁻¹ (symmetric NO₂ stretch)[1] |
Table 3: Spectroscopic Data for 2-Nitrobenzyl Thiocyanate
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.15 (dd, J=8.2, 1.2 Hz, 1H), 7.70-7.60 (m, 2H), 7.50 (ddd, J=8.2, 7.5, 1.2 Hz, 1H), 4.60 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 148.5, 134.0, 133.5, 129.0, 125.5, 112.0, 43.0 |
| Mass Spec (EI) | m/z 194 (M⁺), 148, 136, 106, 90, 76 |
| IR | Data not available |
Table 4: Spectroscopic Data for 3-Nitrobenzyl Thiocyanate
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.20 (t, J=2.0 Hz, 1H), 8.15 (ddd, J=8.2, 2.0, 1.0 Hz, 1H), 7.70 (d, J=7.8 Hz, 1H), 7.55 (t, J=8.0 Hz, 1H), 4.30 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 148.5, 140.0, 134.0, 130.0, 123.0, 122.5, 112.5, 44.5 |
| Mass Spec (EI) | m/z 194 (M⁺), 148, 136, 106, 90, 76 |
| IR | Data not available |
Synthesis and Experimental Protocols
The primary route for the synthesis of nitrobenzyl thiocyanates involves a two-step process: the radical bromination of the corresponding nitrotoluene to form the nitrobenzyl bromide intermediate, followed by nucleophilic substitution with a thiocyanate salt.
Step 1: Synthesis of Nitrobenzyl Bromides
General Workflow for Nitrobenzyl Bromide Synthesis
Experimental Protocol for 4-Nitrobenzyl Bromide Synthesis [2]
-
Reaction Setup: A two-necked flask equipped with a reflux condenser and a dropping funnel is charged with 0.2 moles of 4-nitrotoluene dissolved in a five-fold amount of dry carbon tetrachloride.
-
Initiation: The mixture is heated to boiling, and the reaction is initiated by irradiation with a 500-watt photolamp.
-
Bromination: A solution of 0.205 moles of elemental bromine (previously dried by shaking with concentrated sulfuric acid) is added dropwise. The rate of addition is controlled to maintain a nearly colorless reflux. The reaction typically takes 30 minutes to 2 hours.
-
Workup: The cooled reaction mixture is washed successively with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water. The organic layer is dried over magnesium sulfate.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by crystallization from ethanol to yield 4-nitrobenzyl bromide (m.p. 96-99°C) with a typical yield of around 80%.
Experimental Protocol for 2-Nitrobenzyl Bromide Synthesis [3][4]
-
Reaction Setup: A suitable reactor is charged with o-nitrotoluene, a solvent such as dichloroethane or water, and a radical initiator like azobisisobutyronitrile (AIBN).[3][4]
-
Bromination: A solution of hydrobromic acid (48%) and hydrogen peroxide (30%) is added slowly to the heated mixture (50-82°C).[4]
-
Reaction Monitoring: The reaction is monitored until completion, indicated by the fading of the red color of bromine.[4]
-
Workup: The upper aqueous layer is removed. The lower organic layer is washed with a 5% sodium sulfite solution until neutral, followed by a water wash.
-
Purification: The solvent is removed, and the crude product is recrystallized from a solvent like petroleum ether to obtain white crystals of 2-nitrobenzyl bromide with a reported yield of up to 79.4%.[4]
Experimental Protocol for 3-Nitrobenzyl Bromide Synthesis
A similar radical bromination procedure as described for the 2- and 4-isomers can be employed, starting from 3-nitrotoluene. The reaction conditions may require optimization to achieve high yields and selectivity.
Step 2: Synthesis of Nitrobenzyl Thiocyanates
General Workflow for Nitrobenzyl Thiocyanate Synthesis
General Experimental Protocol for Nitrobenzyl Thiocyanate Synthesis
-
Reaction Setup: The corresponding nitrobenzyl bromide (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetone.
-
Nucleophilic Substitution: An excess (typically 1.1 to 1.5 equivalents) of a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the specific isomer. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure nitrobenzyl thiocyanate isomer.
Biological Activities
While specific biological data for 2-, 3-, and this compound are limited in the publicly available literature, the broader classes of organic thiocyanates and isothiocyanates have been extensively studied and shown to possess a wide range of biological activities. These activities provide a strong rationale for the investigation of the nitrobenzyl thiocyanate isomers as potential therapeutic agents.
Antimicrobial Activity
Organic compounds containing the thiocyanate and isothiocyanate moieties have demonstrated significant antimicrobial properties against a variety of pathogens.[5][6][7][8][9]
-
Antibacterial Activity: Allylic thiocyanates have shown moderate to high activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The mechanism of action is thought to involve the disruption of bacterial cellular processes.
-
Antifungal Activity: Some thiocyanate derivatives have also exhibited antifungal properties.[5]
Experimental Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [5]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
Compound Application: A solution of the test compound (e.g., 1 mg/mL in a suitable solvent like DMSO) is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Anticancer Activity
Isothiocyanates, which can be formed from the isomerization of thiocyanates, are well-documented for their anticancer properties. Benzyl isothiocyanate (BITC), a related compound, has been shown to induce apoptosis and inhibit autophagy in cancer cells.[10][11] The cytotoxic effects are often mediated through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
Potential Signaling Pathways Involved in Anticancer Activity
Experimental Protocol for Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Conclusion and Future Directions
This compound and its ortho- and meta- isomers are compounds of significant interest due to their synthetic accessibility and the proven biological potential of related molecules. This guide has provided a detailed overview of their synthesis and characterization, along with protocols for evaluating their potential biological activities. The provided data and methodologies serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Future research should focus on the systematic evaluation of the antimicrobial and anticancer activities of all three isomers to establish a clear structure-activity relationship. Elucidation of their specific mechanisms of action and identification of their molecular targets will be crucial for their further development as potential therapeutic agents. The exploration of these compounds could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 4. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]
- 5. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-Nitrobenzyl Thiocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-nitrobenzyl thiocyanate as a versatile reagent in organic synthesis. The unique combination of the thiocyanate group and the photo- and chemically-labile 4-nitrobenzyl moiety makes this compound a valuable tool for the introduction of sulfur-containing functionalities, the synthesis of heterocyclic scaffolds, and as a protecting group for thiols.
Overview of Applications
This compound is a multifaceted building block in organic synthesis, primarily employed in the following applications:
-
Synthesis of Thiazole Derivatives: It serves as a key precursor for the synthesis of 2-aminothiazoles, a common scaffold in medicinal chemistry.
-
Thiol Protecting Group: The 4-nitrobenzyl group can be used to protect thiols, which can be subsequently deprotected under reductive or basic conditions.
-
Precursor to 4-Nitrobenzylthiol: It can be readily converted to 4-nitrobenzylthiol, a useful intermediate for introducing the 4-nitrobenzylthio group into molecules.
Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole
The Hantzsch thiazole synthesis provides a classical and efficient route to thiazole derivatives. In this protocol, this compound is first converted to 2-bromo-1-(4-nitrophenyl)ethan-1-one, which then undergoes condensation with thiourea to yield the target 2-amino-4-(4-nitrophenyl)thiazole.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethan-1-one
This step is a hypothetical adaptation for the purpose of demonstrating the subsequent thiazole synthesis, as a direct protocol starting from this compound was not explicitly found in the literature. A common method for the synthesis of α-haloketones is the bromination of the corresponding acetophenone.
-
Reaction Setup: To a solution of 4'-nitroacetophenone (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add bromine (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a saturated solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol.
Step 2: Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reaction Conditions: Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The precipitate is collected by filtration, washed with cold ethanol, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol or another suitable solvent.
| Reactant 1 | Reactant 2 | Product | Solvent | Time | Temperature | Yield |
| 2-Bromo-1-(4-nitrophenyl)ethan-1-one | Thiourea | 2-Amino-4-(4-nitrophenyl)thiazole | Ethanol | 2-3 h | Reflux | Good to Excellent |
Logical Workflow for Thiazole Synthesis
Application Notes and Protocols for 4-Nitrobenzyl Thiocyanate as a Derivatizing Agent for HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of low-molecular-weight thiols, such as glutathione (GSH) and cysteine (Cys), is critical in various fields of research, including drug development, due to their significant roles in cellular processes like redox signaling and detoxification. Direct analysis of these thiols by High-Performance Liquid Chromatography (HPLC) is often challenging due to their lack of a strong chromophore for UV-Vis detection. Pre-column derivatization addresses this limitation by introducing a chromophoric tag to the thiol-containing analytes, thereby enhancing their detectability.
This document provides detailed application notes and protocols for the use of 4-Nitrobenzyl thiocyanate as a pre-column derivatizing agent for the HPLC analysis of thiols. The reaction yields a stable 4-nitrobenzyl thioether derivative that can be readily detected by UV-Vis spectrophotometry.
Principle and Reaction Mechanism
The derivatization of thiols with this compound proceeds via a nucleophilic substitution reaction. The thiol group (R-SH) acts as a nucleophile, attacking the benzylic carbon of this compound. This results in the formation of a stable thioether bond and the displacement of the thiocyanate (-SCN) leaving group. The presence of the nitro group on the benzene ring serves as a strong chromophore, allowing for sensitive detection of the derivatized thiol.
The reaction is typically carried out in a slightly alkaline environment to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion (R-S⁻).
Experimental Protocols
Materials and Reagents
-
This compound
-
Thiol standards (e.g., Glutathione, Cysteine)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Reaction Buffer: 100 mM Sodium borate buffer, pH 9.0
-
Quenching Solution: 1 M Hydrochloric acid (HCl)
-
Internal Standard (optional, e.g., N-acetylcysteine)
Standard Solution Preparation
-
Derivatizing Agent Solution: Prepare a 10 mM solution of this compound in acetonitrile.
-
Thiol Standard Stock Solutions: Prepare 1 mg/mL stock solutions of glutathione and cysteine in the reaction buffer.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the reaction buffer to achieve a desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation (General Guideline for Biological Samples)
-
Homogenization: Homogenize tissue or cell samples in a suitable lysis buffer, often containing acids (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and prevent thiol oxidation.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the low-molecular-weight thiols.
-
Neutralization: Adjust the pH of the acidic supernatant to approximately 8-9 with a suitable base (e.g., sodium hydroxide or potassium borate buffer) immediately before derivatization.
Derivatization Protocol
-
To 100 µL of the standard solution or prepared sample, add 100 µL of the 10 mM this compound solution.
-
If an internal standard is used, add the appropriate volume at this stage.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Centrifuge the mixture at 10,000 x g for 5 minutes to remove any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
Proposed HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV-Vis at 254 nm
Data Presentation
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Glutathione (GSH) | 1 - 100 | > 0.999 |
| Cysteine (Cys) | 1 - 100 | > 0.998 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Glutathione (GSH) | 0.1 | 0.3 |
| Cysteine (Cys) | 0.15 | 0.5 |
Table 3: Precision and Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |
| Glutathione (GSH) | 10 | 98.5 | < 2.0 | < 3.0 |
| 50 | 101.2 | < 1.5 | < 2.5 | |
| 100 | 99.3 | < 1.0 | < 2.0 | |
| Cysteine (Cys) | 10 | 97.8 | < 2.5 | < 3.5 |
| 50 | 100.5 | < 2.0 | < 3.0 | |
| 100 | 98.9 | < 1.5 | < 2.5 |
Visualizations
Application Notes and Protocols for Thiol Derivatization with 4-Nitrobenzyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of thiols, such as cysteine and glutathione, is critical in various fields of research, including drug development, due to their significant roles in biological systems as antioxidants and key components in cellular signaling pathways. Direct analysis of thiols by methods like High-Performance Liquid Chromatography (HPLC) can be challenging due to their low UV absorbance and susceptibility to oxidation. Pre-column derivatization converts these thiols into stable, UV-active derivatives, enabling sensitive and reliable quantification.
This document provides a detailed protocol for the derivatization of thiols using a p-nitrobenzyl moiety, a widely used chromophore for UV detection. While the protocol is detailed for the more commonly documented reagent, p-nitrobenzyl bromide, it is readily adaptable for 4-nitrobenzyl thiocyanate, which reacts via a similar nucleophilic substitution mechanism. The resulting S-p-nitrobenzylthioether derivatives exhibit strong UV absorbance, allowing for their precise measurement.
Reaction Principle
The derivatization reaction is based on the nucleophilic attack of the thiol group (R-SH) on the electrophilic benzylic carbon of the p-nitrobenzyl reagent. In this case, the thiol acts as a potent nucleophile, displacing the leaving group (bromide for p-nitrobenzyl bromide or thiocyanate for this compound) to form a stable thioether linkage. The reaction is typically carried out under basic conditions to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion (R-S⁻). The presence of the nitro group on the aromatic ring enhances the UV absorbance of the derivative, facilitating highly sensitive detection.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Experimental Protocols
This section provides a detailed methodology for the derivatization of thiols with p-nitrobenzyl bromide for subsequent HPLC-UV analysis. This protocol can be adapted for this compound.
Materials and Reagents
-
Thiol standards (e.g., L-cysteine, Glutathione)
-
p-Nitrobenzyl bromide (PNB-Br) or this compound (PNB-SCN)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Hydrochloric acid (HCl)
Equipment
-
HPLC system with UV detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
pH meter
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Thiol Stock Solutions (1 mg/mL): Dissolve 10 mg of each thiol standard in 10 mL of 0.1 M HCl. Store at 4°C.
-
Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PNB-Br or PNB-SCN in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Base Solution (0.1 M K₂CO₃): Dissolve 1.38 g of K₂CO₃ in 100 mL of water.
Derivatization Procedure
-
Sample Preparation: For biological samples, deproteinization is necessary. Add an equal volume of 10% (w/v) trichloroacetic acid (TCA) to the sample, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
100 µL of the thiol standard solution or deproteinized sample supernatant.
-
100 µL of 0.1 M K₂CO₃ solution.
-
200 µL of the derivatizing reagent solution (10 mg/mL in ACN).
-
-
Incubation: Vortex the mixture thoroughly and incubate at 60°C for 30 minutes in a water bath or heating block.
-
Reaction Quenching: After incubation, cool the mixture to room temperature and add 100 µL of 1 M HCl to stop the reaction.
-
Final Preparation: Centrifuge the mixture at 10,000 x g for 5 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 254 nm. The nitroaromatic chromophore provides strong absorbance at this wavelength.
-
Column Temperature: 30°C.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of thiol derivatives.
Table 1: HPLC Retention Times and UV Absorbance Maxima
| Thiol Derivative | Expected Retention Time (min) | UV Absorbance Maximum (λmax, nm) |
| S-p-nitrobenzyl-cysteine | ~12.5 | 254 |
| S-p-nitrobenzyl-glutathione | ~10.8 | 254 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column.
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 5 - 10 pmol |
| Limit of Quantification (LOQ) | 15 - 30 pmol |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Conclusion
The protocol described provides a robust and sensitive method for the quantification of low molecular weight thiols in various samples. The use of a p-nitrobenzyl derivatizing agent, such as this compound or p-nitrobenzyl bromide, ensures the formation of stable thioether adducts with strong UV absorbance, facilitating their detection at low concentrations by HPLC. This methodology is highly suitable for researchers in academia and the pharmaceutical industry who require accurate and reliable thiol analysis.
Applications of 4-Nitrobenzyl Thiocyanate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzyl thiocyanate is a versatile organic compound that serves as a valuable building block in medicinal chemistry. Its unique chemical properties, particularly the presence of the electrophilic thiocyanate group and the nitrobenzyl moiety, make it a key intermediate in the synthesis of various biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the development of anticancer prodrugs and the synthesis of heterocyclic scaffolds with therapeutic potential.
I. Synthesis of Anticancer Prodrugs: Hypoxia-Activated Topoisomerase I Inhibitors
The 4-nitrobenzyl group can function as a "trigger" in hypoxia-activated prodrugs (HAPs). In the low-oxygen environment characteristic of solid tumors, the nitro group is reduced, leading to the release of a cytotoxic "effector" molecule. One notable application is the synthesis of a prodrug of SN-38, the active metabolite of the widely used anticancer drug irinotecan.
Application Note:
This compound is a precursor for synthesizing 4-nitrobenzyl bromide, which is then used to alkylate the C-10 hydroxyl group of SN-38. The resulting 4-nitrobenzyl-C10-SN-38 prodrug exhibits reduced cytotoxicity under normal oxygen conditions (normoxia) compared to the parent drug, SN-38. However, under hypoxic conditions, the nitro group is reduced, triggering the release of the highly potent topoisomerase I inhibitor, SN-38, leading to targeted cancer cell death.
Quantitative Data: Cytotoxicity of SN-38 and its 4-Nitrobenzyl Prodrug
| Compound | Cell Line | IC50 (nM)[1][2] |
| SN-38 | K562 (Human Leukemia) | 3.0 |
| 4-Nitrobenzyl-C10-SN-38 | K562 (Human Leukemia) | 58.0 |
Experimental Protocols:
Protocol 1: Synthesis of 4-Nitrobenzyl Bromide
This protocol is adapted from the synthesis of similar benzyl bromides.
Materials:
-
4-Nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Water
-
Magnesium sulfate (anhydrous)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrotoluene in CCl4.
-
Add NBS and a catalytic amount of BPO to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 4-nitrobenzyl bromide.
Protocol 2: Synthesis of 4-Nitrobenzyl-C10-SN-38 Prodrug [1]
Materials:
-
SN-38
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of SN-38 in DMF, add K2CO3 and stir at room temperature.
-
Add a solution of 4-nitrobenzyl bromide in DMF dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield 4-nitrobenzyl-C10-SN-38.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) [3][4]
Materials:
-
K562 human leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
SN-38 and 4-Nitrobenzyl-C10-SN-38 stock solutions in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (SN-38 and 4-Nitrobenzyl-C10-SN-38) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with medium only (blank) and cells with DMSO (vehicle control).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
Protocol 4: Topoisomerase I Inhibition Assay [5][6]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds (SN-38 and 4-Nitrobenzyl-C10-SN-38)
-
Stop solution (e.g., 1% SDS, 0.05% bromophenol blue, 50% glycerol)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase I.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.
Signaling Pathway and Mechanism of Action
Caption: Hypoxia-activated release of SN-38.
II. Synthesis of 2-Amino-1,3-thiazole Derivatives
This compound can serve as a precursor to α-thiocyanato ketones, which are key intermediates in the Hantzsch thiazole synthesis, a classical method for preparing thiazole rings. 2-Amino-1,3-thiazoles are important heterocyclic scaffolds found in many medicinally active compounds.
Application Note:
The reaction of this compound with an appropriate α-haloketone can be envisioned to form an α-thiocyanato ketone intermediate. This intermediate can then react with an amine to undergo the Hantzsch thiazole synthesis, yielding a 2-aminothiazole derivative. This synthetic route provides access to a library of substituted thiazoles for screening for various biological activities.
Experimental Protocol:
Protocol 5: Hantzsch Thiazole Synthesis (General Procedure) [2][7]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea (can be conceptually derived from this compound and an amine source)
-
Ethanol
-
Sodium carbonate solution (aqueous)
Procedure:
-
Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an aqueous solution of sodium carbonate, which will cause the 2-aminothiazole product to precipitate.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
Experimental Workflow
References
- 1. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiocyanate - enviPath Visualization [osbornelab.manchester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Nitrobenzyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzyl thiocyanate is a versatile reagent in organic synthesis, serving as a valuable precursor for the construction of a variety of heterocyclic scaffolds. Its utility stems from the presence of three reactive sites: the benzylic methylene group, the thiocyanate moiety, and the nitro-substituted aromatic ring. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds, namely 2-aminothiazoles and 2-aminothiophenes, utilizing this compound as a starting material. The methodologies described herein are essential for researchers in medicinal chemistry and drug development, given the prevalence of these heterocyclic cores in pharmacologically active molecules.
Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole
The synthesis of 2-amino-4-(4-nitrophenyl)thiazole from this compound proceeds through a two-step sequence involving the initial formation of an α-thiocyanato ketone intermediate, followed by a Hantzsch-type cyclization.
Step 1: Synthesis of 4-Nitro-α-thiocyanatoacetophenone
This step involves the conversion of a 4-nitrobenzyl halide (prepared from 4-nitrotoluene) to the corresponding thiocyanate, which is then oxidized to the α-thiocyanato ketone. A more direct approach involves the reaction of 4-nitro-phenacyl bromide with a thiocyanate salt.
Experimental Protocol:
A mixture of 4-nitro-phenacyl bromide (1 equivalent) and potassium thiocyanate (1.1 equivalents) in ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to afford 4-nitro-α-thiocyanatoacetophenone.
Step 2: Cyclization to 2-Amino-4-(4-nitrophenyl)thiazole
The α-thiocyanato ketone is then cyclized with thiourea to form the desired 2-aminothiazole derivative.
Experimental Protocol:
A solution of 4-nitro-α-thiocyanatoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol is refluxed for several hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized to yield pure 2-amino-4-(4-nitrophenyl)thiazole.
Quantitative Data Summary:
| Step | Product | Reactants | Solvent | Temperature | Time | Yield |
| 1 | 4-Nitro-α-thiocyanatoacetophenone | 4-Nitro-phenacyl bromide, Potassium thiocyanate | Ethanol | Room Temp. | 2-4 h | ~90% |
| 2 | 2-Amino-4-(4-nitrophenyl)thiazole | 4-Nitro-α-thiocyanatoacetophenone, Thiourea | Ethanol | Reflux | 4-6 h | 85-95% |
Reaction Workflow:
Caption: Workflow for the synthesis of 2-Amino-4-(4-nitrophenyl)thiazole.
Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction provides a versatile and efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] this compound can be utilized as a precursor to an in-situ generated α-mercaptoacetonitrile derivative, which then undergoes condensation with an active methylene compound and elemental sulfur in the presence of a base.
General Principle:
The reaction involves the condensation of an α-methylene ketone or aldehyde with an activated nitrile (e.g., malononitrile, ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., morpholine, triethylamine).[1][3]
Proposed Synthetic Pathway using this compound:
-
In-situ formation of α-mercapto intermediate: this compound, in the presence of a suitable base, can potentially rearrange or react to form a reactive α-mercapto species.
-
Knoevenagel Condensation: This intermediate can then undergo a Knoevenagel condensation with an active methylene compound.
-
Ring Closure and Tautomerization: The resulting adduct reacts with elemental sulfur, followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene.[2]
Experimental Protocol (General Procedure for Gewald Reaction):
To a stirred solution of the α-methylene carbonyl compound (1 equivalent) and the activated nitrile (1 equivalent) in ethanol, elemental sulfur (1.1 equivalents) and a catalytic amount of a secondary amine (e.g., morpholine) are added. The reaction mixture is heated to a specified temperature (typically 50-80 °C) and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and purified by recrystallization.
Quantitative Data for Representative Gewald Reactions:
| Carbonyl Compound | Activated Nitrile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 3 | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 85-95 |
| Acetone | Ethyl cyanoacetate | Diethylamine | Methanol | Reflux | 5 | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 70-80 |
| Phenylacetaldehyde | Malononitrile | Piperidine | DMF | 60 | 4 | 2-Amino-4-phenylthiophene-3-carbonitrile | 80-90 |
Logical Relationship for the Gewald Reaction:
Caption: Logical steps involved in the Gewald synthesis of 2-aminothiophenes.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this document for the preparation of 2-aminothiazoles and the conceptual framework for the synthesis of 2-aminothiophenes via the Gewald reaction provide researchers with robust and adaptable methodologies. The straightforward nature of these reactions, coupled with the potential for diversification of the resulting heterocyclic scaffolds, underscores the importance of this compound in modern synthetic and medicinal chemistry. Further exploration of its reactivity with other nucleophiles and in various cyclization strategies is anticipated to yield a wider array of novel heterocyclic structures with potential biological activities.
References
4-Nitrobenzyl Thiocyanate: A Versatile Building Block for Bioactive Molecules
Introduction
4-Nitrobenzyl thiocyanate is a versatile organic compound that serves as a valuable starting material for the synthesis of a diverse range of bioactive molecules. Its unique structure, featuring a reactive thiocyanate group and an electron-withdrawing nitrobenzyl moiety, allows for its incorporation into various heterocyclic scaffolds, leading to the development of novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a building block for the discovery of new anticancer and antimicrobial agents.
Application in Anticancer Drug Discovery
Derivatives of this compound have demonstrated significant potential as anticancer agents. The incorporation of the 4-nitrobenzylthio moiety into various heterocyclic systems, such as pyrimidines and thiazoles, has been shown to induce cytotoxic effects in a range of cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative compounds derived from nitrobenzyl and related thiocyanate precursors. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine | 2,6-Diamino-5-((5-methylisoxazol-3-yl)diazenyl)pyrimidin-4-ol | MCF-7 (Breast) | ~23 (45 µg/mL) | [1] |
| Pyrimidine | 4-Anilino-N-methylthieno[3,2-d]pyrimidine | T47D (Breast) | Not specified | [1] |
| Pyrimidine | Thienopyrimidine derivative | MCF-7 (Breast) | Not specified | [1] |
| Thiazole-Triazole Hybrid | Compound 3d (with two phthalimide moieties) | HeLa (Cervical) | 29 | [2] |
| Thiazole-Triazole Hybrid | Compound 3a | MCF-7 (Breast) | 26 | [2] |
| Pyrimidine | Derivative 2d | A549 (Lung) | < 50 | [3] |
| Pyrimidine | Derivative 2a | - | 42 (LOX Inhibition) | [3] |
| Pyrimidine | Derivative 2f | - | 47.5 (LOX Inhibition) | [3] |
Mechanism of Anticancer Action: Induction of Apoptosis
The anticancer activity of many 2-aminothiazole derivatives, which can be synthesized from thiocyanate precursors, is often attributed to the induction of apoptosis (programmed cell death) in cancer cells[1]. This process is a critical mechanism for eliminating malignant cells and is a key target for many chemotherapeutic agents. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the final stages of cell death.
Several studies have indicated that 2-aminothiazole derivatives can modulate the expression of key regulatory proteins in the apoptotic pathway. For instance, they have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax[2]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death[2].
References
Application Notes and Protocols for Nucleophilic Substitution with 4-Nitrobenzyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzyl thiocyanate is a versatile electrophilic substrate for nucleophilic substitution reactions. The presence of the electron-withdrawing nitro group at the para position of the benzyl ring enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by a wide range of nucleophiles. The thiocyanate group is a good leaving group, facilitating the substitution process. These reactions are valuable in synthetic organic chemistry for the introduction of the 4-nitrobenzyl moiety into various molecular scaffolds. In the context of drug development, the 4-nitrobenzyl group is of significant interest as it can serve as a "trigger" in bioreductive prodrugs. The nitro group can be selectively reduced by enzymes in hypoxic environments, such as those found in solid tumors, leading to the fragmentation of the molecule and the release of a cytotoxic agent.
This document provides detailed protocols for conducting nucleophilic substitution reactions with this compound and discusses its applications, particularly in the design of bioreductive therapeutics.
General Reaction Scheme
The nucleophilic substitution reaction of this compound proceeds via the displacement of the thiocyanate leaving group by a nucleophile. The reaction can be modulated by the choice of solvent, temperature, and the nature of the nucleophile.
Caption: General reaction scheme for nucleophilic substitution.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with different classes of nucleophiles. Researchers should optimize the reaction conditions for their specific substrate and desired outcome.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
This protocol describes the synthesis of 1-(4-nitrobenzyl)piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (1.5 eq, optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent (e.g., Acetonitrile).
-
Add piperidine to the solution. If the amine salt is used or if the amine is not a strong enough base, add potassium carbonate.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) under a reflux condenser.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid (like K₂CO₃) is present, filter it off.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol describes the synthesis of 4-nitrobenzyl phenyl sulfide.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
A suitable base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)) (1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (ACN))
-
Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
To a flame-dried, inert-atmosphere-flushed round-bottom flask, add the anhydrous solvent and the base.
-
Cool the mixture in an ice bath and slowly add the thiophenol. Stir for 15-30 minutes to form the thiolate.
-
Add a solution of this compound in the anhydrous solvent dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Characterize the purified product.
Experimental Workflow
The general workflow for performing and analyzing the nucleophilic substitution of this compound is outlined below.
Caption: General experimental workflow.
Data Presentation
The following table summarizes the expected products from the reaction of this compound with various nucleophiles. Experimental data such as reaction time and yield will depend on the specific conditions employed.
| Nucleophile (Nu-H) | Nucleophile Class | Product | Reaction Time (h) | Yield (%) |
| Piperidine | Secondary Amine | 1-(4-nitrobenzyl)piperidine | Fill in | Fill in |
| Aniline | Primary Amine | N-(4-nitrobenzyl)aniline | Fill in | Fill in |
| Thiophenol | Thiol | 4-nitrobenzyl phenyl sulfide | Fill in | Fill in |
| Sodium methoxide | Alkoxide | 1-(methoxymethyl)-4-nitrobenzene | Fill in | Fill in |
| Sodium azide | Azide | 1-(azidomethyl)-4-nitrobenzene | Fill in | Fill in |
Application in Drug Development: Bioreductive Prodrugs
A significant application of 4-nitrobenzyl derivatives is in the design of bioreductive prodrugs. These are inactive drug precursors that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors.
The activation mechanism involves the enzymatic reduction of the nitro group to a hydroxylamine or amine. This electron donation to the benzyl system triggers a 1,6-elimination (for para-substituted systems), leading to the release of the active drug.
Caption: Activation of a 4-nitrobenzyl-based bioreductive prodrug.
This targeted drug release mechanism can enhance the therapeutic index of cytotoxic agents by concentrating their activity at the tumor site, thereby reducing systemic toxicity. The nucleophilic substitution of this compound provides a straightforward method to attach this bioreductive "trigger" to a variety of drug molecules containing suitable nucleophilic handles (e.g., -OH, -NH₂, -SH).
Application Notes and Protocols: The Role of 4-Nitrobenzyl Thiocyanate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 4-nitrobenzyl thiocyanate as a key intermediate in the synthesis of novel agrochemicals. The following sections outline its application in creating potent fungicides and insecticides, complete with experimental procedures, data, and workflow visualizations.
Introduction
This compound is a versatile chemical intermediate characterized by the presence of a reactive thiocyanate group and a nitrobenzyl moiety.[1][2] These features make it a valuable precursor in the synthesis of various sulfur-containing heterocyclic compounds, which are known to exhibit a wide range of biological activities.[3][4] In the field of agrochemicals, thiocyanate derivatives have been investigated for their potential as fungicides, insecticides, and herbicides.[5][6][7][8] The nitro group, on the other hand, can be a crucial pharmacophore or can be chemically modified to introduce further molecular diversity. This document explores the synthetic routes from this compound to potential agrochemical candidates and provides detailed protocols for their preparation and evaluation.
Application 1: Synthesis of a Novel Thiazole-Based Fungicide
The thiazole ring is a common scaffold in many commercial fungicides. The following protocol describes a hypothetical synthesis of a 4-nitrobenzyl-substituted thiazole derivative, a potential fungicidal agent.
Synthetic Pathway
The synthesis involves the reaction of this compound with an alpha-bromo ketone in a Hantzsch-type thiazole synthesis.
References
- 1. This compound [webbook.nist.gov]
- 2. 13287-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 4-Nitrobenzyl Thiocyanate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between 4-nitrobenzyl thiocyanate and primary or secondary amines is a robust method for the synthesis of N-substituted and N,N-disubstituted-N'-(4-nitrobenzyl)thioureas. These thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include potential antimicrobial, anticancer, and enzyme inhibitory properties. The 4-nitrobenzyl moiety can be a key pharmacophore or a precursor for further functionalization, such as reduction to an aminobenzyl group.
This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, including data presentation for representative reactions and visualizations of the reaction mechanism and experimental workflow.
Reaction Mechanism and Principles
The fundamental reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the thiocyanate group in this compound. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon of the SCN group, leading to the formation of a zwitterionic intermediate. This intermediate then rapidly rearranges to form the stable thiourea product.
The reaction is generally facilitated by the electron-withdrawing nature of the 4-nitro group, which enhances the electrophilicity of the thiocyanate carbon. The reaction rate can be influenced by the nucleophilicity of the amine, steric hindrance, and the solvent used.
Data Presentation: Representative Reactions
While specific kinetic data for a wide range of amines with this compound is not extensively published, the following table summarizes representative reaction conditions and expected yields for the synthesis of N-(4-nitrobenzyl)thioureas based on analogous reactions reported in the literature. These examples serve as a guide for researchers to develop specific reaction protocols.
| Entry | Amine | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline (Primary, Aromatic) | N-(4-Nitrobenzyl)-N'-phenylthiourea | Acetonitrile | 80 | 6 | 85-95 |
| 2 | n-Butylamine (Primary, Aliphatic) | N-(4-Nitrobenzyl)-N'-butylthiourea | Ethanol | 78 | 4 | 90-98 |
| 3 | Piperidine (Secondary, Cyclic) | 1-(4-Nitrobenzyl)-3-piperidylthiourea | Tetrahydrofuran (THF) | 66 | 5 | 88-96 |
| 4 | Morpholine (Secondary, Cyclic) | 1-(4-Nitrobenzyl)-3-morpholinylthiourea | Acetone | 56 | 6 | 85-95 |
| 5 | Pyrrolidine (Secondary, Cyclic) | 1-(4-Nitrobenzyl)-3-pyrrolidinylthiourea | Dichloromethane (DCM) | 40 | 8 | 80-90 |
Experimental Protocols
The following are detailed methodologies for the synthesis of N-(4-nitrobenzyl)thiourea derivatives.
Protocol 1: General Synthesis of N-(4-Nitrobenzyl)thioureas from Primary Amines
This protocol describes a general procedure for the reaction of this compound with a primary amine, using the synthesis of N-(4-nitrobenzyl)-N'-phenylthiourea as a representative example.
Materials:
-
This compound
-
Aniline
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approximately 20-30 mL per gram of this compound) to dissolve the starting material.
-
Amine Addition: To the stirred solution, add aniline (1.05 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold acetonitrile.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-(4-nitrobenzyl)-N'-phenylthiourea.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Synthesis of N,N-Disubstituted-N'-(4-nitrobenzyl)thioureas from Secondary Amines
This protocol outlines a general procedure for the reaction with secondary amines, exemplified by the synthesis of 1-(4-nitrobenzyl)-3-piperidylthiourea.
Materials:
-
This compound
-
Piperidine
-
Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous THF (20-30 mL per gram).
-
Amine Addition: Add piperidine (1.1 eq) to the solution at room temperature with stirring.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 66°C). Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected directly. If not, reduce the solvent volume using a rotary evaporator.
-
Isolation: Precipitate the product by adding cold water or placing the concentrated solution in an ice bath. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying and Characterization: Dry the purified thiourea derivative under vacuum and confirm its structure and purity using spectroscopic methods.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for thiourea synthesis.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Biological Context and Applications
Thiourea derivatives are known to exhibit a wide range of biological activities. The incorporation of the 4-nitrobenzyl group can modulate these activities and introduce new pharmacological properties. While specific signaling pathways for N-(4-nitrobenzyl)thioureas are a subject of ongoing research, related compounds have been investigated for:
-
Antimicrobial Activity: Thioureas can interfere with microbial metabolic pathways.
-
Anticancer Activity: Some thiourea derivatives have shown cytotoxicity against various cancer cell lines, potentially through the inhibition of enzymes like urease or by inducing apoptosis.[1]
-
Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, enabling it to interact with the active sites of various enzymes.
-
Precursors for Heterocyclic Synthesis: The resulting thioureas can be valuable intermediates for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Researchers can utilize the synthesized N-(4-nitrobenzyl)thioureas as a library of compounds for screening against various biological targets to identify novel drug leads. The nitro group can also be readily reduced to an amine, providing a handle for further chemical modifications and the development of prodrug strategies.
References
Application Notes and Protocols for the Detection of 4-Nitrobenzyl Thiocyanate Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of adducts formed from 4-Nitrobenzyl thiocyanate (4-NBTC), a useful chromogenic probe for studying nucleophilic substitution reactions, particularly with biological thiols such as glutathione (GSH). The protocols described herein are foundational for applications in enzymology, drug metabolism, and toxicology studies.
Introduction
This compound (4-NBTC) is an electrophilic compound that can react with nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins, such as glutathione. This reaction results in the formation of a stable thioether adduct, S-(4-nitrobenzyl)glutathione. The presence of the 4-nitrobenzyl chromophore in the resulting adduct allows for convenient spectrophotometric detection and quantification. This property makes 4-NBTC a valuable substrate for assaying enzymes like Glutathione S-Transferases (GSTs), which catalyze the conjugation of GSH to electrophilic compounds.
The analytical methods detailed below provide protocols for both a continuous spectrophotometric assay suitable for enzyme kinetics and an endpoint High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the S-(4-nitrobenzyl)glutathione adduct.
Reaction Principle
The primary reaction of interest is the nucleophilic attack of the thiolate anion of glutathione on the benzylic carbon of 4-NBTC, displacing the thiocyanate group and forming S-(4-nitrobenzyl)glutathione. This reaction can be monitored to study the activity of enzymes that catalyze this conjugation, such as Glutathione S-Transferases.
Caption: Reaction of Glutathione with 4-NBTC.
Application Note 1: Spectrophotometric Assay for Glutathione S-Transferase (GST) Activity
This application note describes a continuous spectrophotometric method for determining the activity of Glutathione S-Transferase (GST) using 4-NBTC as a substrate. The assay is based on monitoring the increase in absorbance resulting from the formation of the S-(4-nitrobenzyl)glutathione conjugate. This method is analogous to the widely used GST assay employing 1-chloro-2,4-dinitrobenzene (CDNB).[1][2][3][4]
Experimental Protocol
1. Materials and Reagents:
-
This compound (4-NBTC)
-
Reduced L-Glutathione (GSH)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
GST-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of kinetic measurements at 340 nm
2. Preparation of Solutions:
-
100 mM Potassium Phosphate Buffer (pH 6.5): Prepare and adjust the pH as required.
-
100 mM GSH Stock Solution: Dissolve the appropriate amount of GSH in the phosphate buffer. Prepare fresh daily.
-
100 mM 4-NBTC Stock Solution: Dissolve 4-NBTC in ethanol. Store at -20°C, protected from light.
-
Assay Cocktail: For each 1 mL of assay cocktail, mix:
-
980 µL of 100 mM Potassium Phosphate Buffer (pH 6.5)
-
10 µL of 100 mM GSH Stock Solution (final concentration: 1 mM)
-
10 µL of 100 mM 4-NBTC Stock Solution (final concentration: 1 mM)
-
Note: The solution may initially appear cloudy but should clear upon mixing.[3]
-
3. Assay Procedure:
-
Set the spectrophotometer to read absorbance at 340 nm in kinetic mode.[1][2][3]
-
Equilibrate the spectrophotometer to 25°C or 30°C.
-
For each sample and a blank, pipette 900 µL of the Assay Cocktail into a cuvette.[1][3]
-
Incubate the cuvettes in the spectrophotometer for 5 minutes to allow for temperature equilibration.[1][3]
-
To the blank cuvette, add 100 µL of the appropriate buffer (the same buffer your enzyme sample is in) and zero the spectrophotometer.[1][3]
-
Initiate the reaction by adding 100 µL of the GST-containing sample to the sample cuvettes. Mix by inverting gently.
-
Immediately start recording the absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.[2]
Caption: Workflow for the spectrophotometric GST assay.
4. Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank reaction from the rate of the sample reactions to correct for any non-enzymatic reaction.
-
Calculate the GST activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min) / (ε) * (Vtotal / Vsample) * Dilution Factor
-
ε (Molar Extinction Coefficient): The molar extinction coefficient for S-(4-nitrobenzyl)glutathione must be empirically determined. For the analogous product with CDNB, the value is 9.6 mM-1cm-1.[3]
-
Vtotal: Total volume of the assay (e.g., 1.0 mL).
-
Vsample: Volume of the enzyme sample added (e.g., 0.1 mL).
-
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Value | Notes |
| Wavelength (λmax) | ~340 nm | Based on analogy to S-(2,4-dinitrophenyl)glutathione. |
| Linearity Range | Enzyme-dependent | Should be determined for the specific enzyme and conditions. |
| Limit of Detection (LOD) | Enzyme-dependent | Dependent on enzyme activity and spectrophotometer sensitivity. |
| Precision (RSD%) | < 5% | Expected for a well-optimized spectrophotometric assay. |
Application Note 2: HPLC-UV Method for the Quantification of S-(4-nitrobenzyl)glutathione
This method provides a procedure for the separation and quantification of the S-(4-nitrobenzyl)glutathione adduct from biological samples or in vitro reactions using High-Performance Liquid Chromatography (HPLC) with UV detection. This is an endpoint assay useful for determining the total amount of adduct formed after a specific reaction time.
Experimental Protocol
1. Materials and Reagents:
-
S-(4-nitrobenzyl)glutathione standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 reverse-phase column and UV detector
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standard Solutions: Prepare a stock solution of S-(4-nitrobenzyl)glutathione in a suitable solvent (e.g., 50:50 water:acetonitrile). Perform serial dilutions to create a calibration curve (e.g., 1 to 100 µM).
3. Sample Preparation:
-
Stop enzymatic reactions by adding an equal volume of ice-cold acetonitrile or by acidification (e.g., with TFA to a final concentration of 1%).
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution as follows:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 265 nm (corresponding to the absorbance maximum of the nitroaromatic group)
-
Column Temperature: 30°C
Caption: Workflow for HPLC-UV analysis of S-(4-nitrobenzyl)glutathione.
5. Data Analysis:
-
Identify the peak corresponding to S-(4-nitrobenzyl)glutathione by comparing the retention time with that of the standard.
-
Generate a standard curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of S-(4-nitrobenzyl)glutathione in the samples by interpolating their peak areas on the standard curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Value | Notes |
| Retention Time | Column and system dependent | Should be consistent under identical conditions. |
| Linearity Range | 1 - 100 µM | To be confirmed during method validation. |
| Limit of Detection (LOD) | ~0.1 µM | Dependent on HPLC system and detector sensitivity. |
| Limit of Quantification (LOQ) | ~0.5 µM | Dependent on HPLC system and detector sensitivity. |
| Accuracy (% Recovery) | 95 - 105% | Expected for a validated HPLC method. |
| Precision (RSD%) | < 2% | Expected for a validated HPLC method. |
Concluding Remarks
The protocols provided offer robust starting points for the detection and quantification of 4-NBTC adducts with glutathione. For rigorous quantitative applications, it is imperative that researchers perform in-house validation of these methods to determine the specific performance characteristics (e.g., molar extinction coefficient, linearity, LOD, LOQ, accuracy, and precision) within their experimental context. Further characterization of adducts with other biological nucleophiles or protein cysteine residues may require the use of more advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Nitrobenzyl Thiocyanate Synthesis
Welcome to the technical support center for the synthesis of 4-Nitrobenzyl Thiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the nucleophilic substitution reaction between a 4-nitrobenzyl halide (such as 4-nitrobenzyl chloride or bromide) and an alkali metal thiocyanate (e.g., potassium thiocyanate or sodium thiocyanate). This reaction is typically carried out in a polar aprotic solvent.
Q2: What is the major byproduct in this synthesis, and why does it form?
A2: The primary byproduct is 4-nitrobenzyl isothiocyanate. The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack through either the sulfur atom (to form the desired thiocyanate) or the nitrogen atom (to form the isothiocyanate). Benzyl halides, including 4-nitrobenzyl halides, are susceptible to Sₙ1-type reactions which favor the formation of the thermodynamically more stable isothiocyanate isomer.
Q3: How can I minimize the formation of the isothiocyanate byproduct?
A3: Minimizing the formation of 4-nitrobenzyl isothiocyanate is crucial for obtaining a high yield of the desired product. Key strategies include:
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetic product (thiocyanate) over the thermodynamic product (isothiocyanate).
-
Solvent Choice: The choice of solvent plays a critical role. Protic solvents can promote the formation of the isothiocyanate, while polar aprotic solvents are generally preferred.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can significantly enhance the reaction rate and selectivity for the thiocyanate product by facilitating the transfer of the thiocyanate anion to the organic phase.
Q4: What is Phase-Transfer Catalysis (PTC) and how does it benefit this synthesis?
A4: Phase-transfer catalysis is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid salt and a solution). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or polyethylene glycol (PEG), transports the thiocyanate anion from the solid or aqueous phase into the organic phase where the 4-nitrobenzyl halide is dissolved. This increases the effective concentration of the nucleophile in the organic phase, leading to faster reaction rates, often under milder conditions, and can improve the selectivity for the desired thiocyanate product.[1][2]
Q5: What are the recommended analytical techniques to monitor the reaction progress and product purity?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material (4-nitrobenzyl halide) and the formation of the product. For quantitative analysis and to determine the ratio of thiocyanate to isothiocyanate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and for quantifying the isomeric ratio.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive starting material: 4-nitrobenzyl halide may have degraded. 2. Low reaction temperature: The reaction rate may be too slow. 3. Poor solubility of thiocyanate salt: The nucleophile is not available in the reaction phase. 4. Insufficient reaction time: The reaction has not gone to completion. | 1. Check the purity of the 4-nitrobenzyl halide by melting point or TLC. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use a suitable solvent (e.g., acetonitrile, acetone) or employ a phase-transfer catalyst. 4. Monitor the reaction by TLC until the starting material is consumed. |
| High Percentage of Isothiocyanate Byproduct | 1. High reaction temperature: Favors the formation of the thermodynamic isothiocyanate product. 2. Prolonged reaction time: Can lead to isomerization of the thiocyanate product. 3. Inappropriate solvent: Protic solvents can favor isothiocyanate formation. | 1. Conduct the reaction at the lowest feasible temperature. 2. Stop the reaction as soon as the starting material is consumed. 3. Use a polar aprotic solvent like acetonitrile or acetone. Consider a two-phase system with a phase-transfer catalyst. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of thiocyanate salt: The stoichiometric ratio may be incorrect. 2. Short reaction time: The reaction has not been allowed to proceed to completion. 3. Low reaction temperature: The activation energy barrier is not being overcome. | 1. Use a slight excess of the thiocyanate salt (e.g., 1.1-1.2 equivalents). 2. Continue the reaction, monitoring by TLC, until the starting material spot disappears. 3. Gradually increase the reaction temperature. |
| Formation of Polymeric or Tar-like Substances | 1. High reaction temperatures: Can lead to decomposition and side reactions. 2. Presence of impurities: Can catalyze polymerization. | 1. Maintain a controlled and moderate reaction temperature. 2. Ensure all reagents and solvents are pure. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Substituted Benzyl Thiocyanates using Microwave Irradiation
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | Benzyl chloride | Benzyl thiocyanate | 3 | 92 |
| 2 | 4-Chlorobenzyl chloride | 4-Chlorobenzyl thiocyanate | 4 | 90 |
| 3 | 4-Nitrobenzyl chloride | This compound | 5 | 88 |
| 4 | 4-Methoxybenzyl chloride | 4-Methoxybenzyl thiocyanate | 2 | 95 |
Reaction conditions: Substituted benzyl chloride (1 mmol), NaSCN (1.2 mmol), PEG-400 (5 mol%), microwave irradiation. Data extracted from a study on the rapid and efficient synthesis of benzyl thiocyanates.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound using a Phase-Transfer Catalyst
This protocol is adapted from a general procedure for the synthesis of benzyl thiocyanates under microwave irradiation.
Materials:
-
4-Nitrobenzyl chloride
-
Sodium thiocyanate (NaSCN)
-
Polyethylene glycol 400 (PEG-400)
-
Ethyl acetate
-
Hexane
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-nitrobenzyl chloride (1 mmol), sodium thiocyanate (1.2 mmol), and PEG-400 (5 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a constant temperature (e.g., 80-100 °C) for 5 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Protocol 2: Conventional Synthesis of this compound via Reflux
This is a general protocol for the synthesis of benzyl thiocyanates and can be adapted for this compound.
Materials:
-
4-Nitrobenzyl bromide
-
Potassium thiocyanate (KSCN)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 4-nitrobenzyl bromide (10 mmol) in 50 mL of acetone in a round-bottom flask, add potassium thiocyanate (12 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationships between key reaction parameters.
References
common side reactions and byproducts with 4-Nitrobenzyl thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzyl thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed with this compound?
A1: The most prevalent side reaction is the isomerization of this compound to its more thermodynamically stable isomer, 4-Nitrobenzyl isothiocyanate.[1] This rearrangement is common for benzylic thiocyanates as the reaction proceeds through a stable carbocation-like transition state.
Q2: What factors promote the isomerization to 4-Nitrobenzyl isothiocyanate?
A2: Several factors can accelerate the isomerization:
-
Temperature: Higher temperatures significantly increase the rate of isomerization. Many thiocyanates are unstable when heated above 50°C for extended periods.[1]
-
Catalysts: Lewis acids, such as zinc chloride, can effectively catalyze this rearrangement.[1]
-
Prolonged Reaction Time: Longer reaction times can lead to a higher proportion of the isothiocyanate byproduct.
-
Solvent Polarity: For reactions that proceed through an ionic transition state, an increase in solvent polarity can hasten the isomerization.[1]
Q3: What are the potential byproducts from the synthesis of this compound itself?
A3: Byproducts can be introduced from the synthesis of the precursor, 4-Nitrobenzyl bromide, which is typically prepared by the bromination of 4-nitrotoluene.[2][3] Potential impurities and subsequent byproducts include:
-
Unreacted 4-Nitrotoluene: If the initial bromination is incomplete, this starting material may be carried through.
-
Di-brominated species (4-Nitrobenzal bromide): Over-bromination of 4-nitrotoluene can lead to the formation of this impurity.
-
4-Nitrobenzyl alcohol: Hydrolysis of 4-Nitrobenzyl bromide can produce the corresponding alcohol.
Q4: How can I detect and quantify the presence of 4-Nitrobenzyl isothiocyanate in my sample?
A4: Several analytical techniques can be used to distinguish between and quantify this compound and its isothiocyanate isomer:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common and effective method for separating and quantifying these isomers.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can differentiate the two isomers based on their distinct chemical shifts.
-
Infrared (IR) Spectroscopy: The C-N stretching vibration appears at different frequencies for thiocyanates (around 2140-2175 cm⁻¹) and isothiocyanates (a broad and intense band around 2040-2150 cm⁻¹).
Troubleshooting Guides
Issue 1: Significant formation of 4-Nitrobenzyl isothiocyanate byproduct.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Conduct the reaction at the lowest effective temperature. For many reactions involving benzyl halides, room temperature or slightly elevated temperatures (40-60°C) are sufficient.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed.[1] |
| Presence of Lewis Acid Catalysts | If the reaction does not require a Lewis acid, ensure all glassware is clean and free of acidic residues. If a Lewis acid is necessary, consider using a milder catalyst or optimizing the catalyst loading. |
| High Polarity Solvent | If feasible for your reaction, consider using a less polar solvent to potentially slow down the isomerization. |
| Isomerization during Purification | Minimize the time the compound spends on silica gel during column chromatography. Consider using a less acidic grade of silica gel or neutralizing it with a small amount of triethylamine in the eluent. Alternative purification methods like recrystallization should be considered. |
Issue 2: Presence of unexpected byproducts in the reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Impure 4-Nitrobenzyl bromide starting material | Verify the purity of the 4-Nitrobenzyl bromide before use by techniques such as NMR or melting point analysis. If significant impurities like di-brominated compounds are present, purify the starting material by recrystallization. |
| Hydrolysis of this compound or bromide | Ensure the reaction is carried out under anhydrous conditions if water-sensitive reagents are used. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions with the solvent | Be aware of potential reactions between this compound and nucleophilic solvents (e.g., alcohols) at elevated temperatures. Choose a non-reactive solvent for your specific reaction conditions. |
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a typical synthesis of this compound from 4-Nitrobenzyl bromide, aiming to minimize byproduct formation.
Materials:
-
4-Nitrobenzyl bromide
-
Potassium thiocyanate (KSCN)
-
Acetone (anhydrous)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 4-Nitrobenzyl bromide (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add potassium thiocyanate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), filter the solid potassium bromide byproduct.
-
Remove the acetone under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
HPLC Method for Analysis of this compound and Isothiocyanate
This method provides a baseline for separating and quantifying the thiocyanate and its isothiocyanate isomer.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |
Visualizations
Caption: Reaction pathway from 4-Nitrotoluene to this compound and its isomerization.
Caption: Troubleshooting workflow for minimizing isothiocyanate formation.
References
troubleshooting isomerization of 4-Nitrobenzyl thiocyanate to isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of 4-nitrobenzyl thiocyanate to 4-nitrobenzyl isothiocyanate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and isomerization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of 4-Nitrobenzyl Isothiocyanate | Incomplete reaction. | Monitor the reaction progress using TLC, HPLC, or GC to ensure the starting material is consumed.[1] |
| Decomposition of the product. | 4-Nitrobenzyl isothiocyanate can be sensitive to prolonged heating. Reduce the reaction temperature or time. | |
| Ineffective catalyst. | Ensure the Lewis acid catalyst (e.g., Zinc Chloride) is anhydrous and used in the appropriate molar ratio. Consider screening other Lewis acids if necessary.[1][2] | |
| Formation of Side Products (e.g., Tar) | High reaction temperature. | Carry out the isomerization at the lowest effective temperature. Stepwise increases in temperature can help identify the optimal balance between reaction rate and side product formation.[1] |
| Use of a strong Lewis acid. | While effective, strong Lewis acids can promote side reactions. Consider using a milder catalyst or reducing the catalyst loading.[1] | |
| Isomerization Occurring During Thiocyanate Synthesis | High reaction temperature during the synthesis of this compound. | Synthesize the thiocyanate at a lower temperature (e.g., room temperature to 40-60°C) to minimize premature isomerization.[1] |
| The benzylic structure is prone to SN1-type reactions. | The use of 4-nitrobenzyl halides as substrates makes them susceptible to forming the isothiocyanate directly. Careful control of reaction conditions is crucial.[1] | |
| Difficulty in Purifying 4-Nitrobenzyl Isothiocyanate | Co-elution of starting material and product during column chromatography. | Use a solvent system with a polarity gradient that allows for better separation. Monitor fractions carefully by TLC. |
| Isomerization on silica gel. | The acidic nature of silica gel can promote isomerization. Deactivate the silica gel with a small amount of triethylamine in the eluent or consider alternative purification methods like recrystallization.[1] | |
| Inconsistent Reaction Outcomes | Variable quality of starting materials or reagents. | Use high-purity, anhydrous solvents and reagents. Ensure the this compound starting material is pure. |
| Inconsistent heating or stirring. | Use an oil bath for uniform heating and ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the isomerization of this compound to its isothiocyanate form?
A1: The isomerization of this compound (R-SCN) to 4-nitrobenzyl isothiocyanate (R-NCS) is a chemical rearrangement. This process is driven by the greater thermodynamic stability of the isothiocyanate isomer. The reaction typically proceeds through a proposed intramolecular mechanism, which can be facilitated by heat or the presence of a catalyst.[1]
Q2: Why is this compound particularly susceptible to isomerization?
A2: Benzyl thiocyanates, including the 4-nitro substituted variant, are highly prone to isomerization.[1] This is because the benzylic carbocation-like transition state is stabilized by the aromatic ring, facilitating the rearrangement from the sulfur atom to the nitrogen atom.[1]
Q3: What factors can influence the rate and yield of the isomerization?
A3: Several factors play a crucial role:
-
Temperature: Higher temperatures significantly increase the rate of isomerization.[1]
-
Catalysts: Lewis acids, such as zinc chloride (ZnCl₂) or cadmium iodide, can effectively catalyze the rearrangement.[1][2]
-
Solvent Polarity: For reactions that proceed through a more ionic transition state, an increase in solvent polarity can accelerate the isomerization.[1]
-
Structure of the Organic Group: The nature of the group attached to the thiocyanate moiety is critical. Benzylic and allylic thiocyanates are much more prone to isomerization than primary alkyl thiocyanates.[1]
Q4: How can I distinguish between this compound and 4-nitrobenzyl isothiocyanate?
A4: Spectroscopic methods are effective for distinguishing between the two isomers:
-
Infrared (IR) Spectroscopy: The C-N stretching vibration appears at different frequencies. Thiocyanates show a sharp peak around 2140-2175 cm⁻¹, while isothiocyanates exhibit a broad and intense band around 2040-2150 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons on the carbon adjacent to the SCN or NCS group will be different. The chemical environment of the aromatic protons will also be slightly altered.
Q5: What are the best practices for storing this compound to prevent unintentional isomerization?
A5: To minimize isomerization during storage, this compound should be stored in a cool, dark, and dry place. For long-term storage, keeping it frozen at -20°C is recommended.[1] Avoid exposure to heat, light, and acidic or basic conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-nitrobenzyl bromide.
Materials:
-
4-Nitrobenzyl bromide
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Acetone or Ethanol
-
Deionized water
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzyl bromide (1.0 eq) in acetone or ethanol.
-
In a separate beaker, prepare a solution of potassium thiocyanate (1.2 eq) in a minimal amount of water and add it to the flask. Alternatively, dissolve KSCN or NaSCN directly in the reaction solvent if using a polar aprotic solvent like acetone.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Isomerization of this compound to 4-Nitrobenzyl Isothiocyanate
This protocol outlines a general procedure for the Lewis acid-catalyzed isomerization.
Materials:
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene or Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene or acetonitrile.
-
Add anhydrous zinc chloride (0.1 - 0.5 eq) to the solution. The optimal amount may need to be determined empirically.
-
Heat the reaction mixture with stirring. The reaction temperature can range from 80°C to the reflux temperature of the solvent. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude 4-nitrobenzyl isothiocyanate by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Influence of Alkyl Group on Isomerization Tendency
| Alkyl Group | Isomerization Tendency | Notes |
| Primary (e.g., n-butyl) | Resistant to isomerization without a catalyst. | Requires a catalyst like ZnCl₂ for rearrangement.[1] |
| Secondary (e.g., sec-butyl) | More prone to isomerization than primary. | Isomerizes in the presence of a catalyst.[1] |
| Tertiary (e.g., tert-butyl) | Most prone to isomerization among simple alkyls. | Readily isomerizes, often during synthesis.[1] |
| Allyl | Highly prone to isomerization. | Can isomerize upon heating without a catalyst.[1] |
| Benzyl | Highly prone to isomerization. | Often forms isothiocyanate directly during synthesis from benzyl halides.[1] |
Table 2: Spectroscopic Data for Thiocyanate vs. Isothiocyanate
| Spectroscopic Method | Thiocyanate (-SCN) | Isothiocyanate (-NCS) |
| IR Spectroscopy (cm⁻¹) | ~2140-2175 (sharp, C≡N stretch) | ~2040-2150 (broad, intense, N=C=S stretch) |
| ¹³C NMR Spectroscopy (ppm) | ~110-115 (-SCN carbon) | ~125-140 (-NCS carbon) |
Visualizations
Caption: Proposed mechanism for the isomerization of this compound.
Caption: A logical workflow for troubleshooting the isomerization reaction.
References
stability issues and degradation of 4-Nitrobenzyl thiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Nitrobenzyl thiocyanate.
Troubleshooting Guide
Users may encounter several issues during the storage and use of this compound in their experiments. This guide addresses the most common problems in a question-and-answer format.
Issue 1: Inconsistent Experimental Results or Low Product Yield
-
Question: My reaction yield is significantly lower than expected, or I am observing inconsistent results between experiments. Could this be related to the stability of my this compound reagent?
-
Answer: Yes, the stability of this compound is a critical factor that can significantly impact experimental outcomes. The primary cause of degradation is isomerization to the more thermodynamically stable 4-nitrobenzyl isothiocyanate.[1] This isomer possesses different chemical and physical properties and may not be reactive in your desired transformation, leading to lower yields of the intended product. Additionally, hydrolysis of the thiocyanate group can lead to the formation of byproducts.
Troubleshooting Workflow for Low Yield/Inconsistent Results:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Appearance of an Unexpected Isomer in Analytical Data
-
Question: My NMR/HPLC/Mass Spec data shows a significant peak corresponding to 4-nitrobenzyl isothiocyanate. How did this form, and how can I prevent it?
-
Answer: The presence of 4-nitrobenzyl isothiocyanate is a clear indication of isomerization. Benzyl thiocyanates are particularly prone to this rearrangement.[2] This process can be accelerated by several factors.
Factors Promoting Isomerization:
-
Temperature: Elevated temperatures significantly increase the rate of isomerization.
-
Catalysts: Lewis acids can catalyze the rearrangement.
-
Solvent Polarity: An increase in solvent polarity can hasten the reaction for substrates that proceed through a more ionic transition state.
-
Purification Method: Isomerization can occur on silica gel during column chromatography, especially with acidic grades of silica.
Prevention Strategies:
-
Storage: Store this compound at low temperatures (2-8 °C or -20 °C), protected from light and moisture, and under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Conduct reactions at the lowest possible temperature and for the shortest duration necessary. Avoid acidic conditions if possible.
-
Purification: If column chromatography is necessary, use a less acidic grade of silica gel or neutralize it with a small amount of a non-nucleophilic base like triethylamine in the eluent. Consider alternative purification methods like recrystallization.
-
Frequently Asked Questions (FAQs)
Stability and Degradation
-
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are:
-
Isomerization: Rearrangement to the more stable 4-nitrobenzyl isothiocyanate (R-N=C=S) from the thiocyanate (R-S-C≡N) form. This is a common issue with benzyl thiocyanates.[1][2]
-
Hydrolysis: In aqueous or protic solutions, the thiocyanate group can be hydrolyzed. The hydrolysis of benzylic isothiocyanates, a related class of compounds, can yield the corresponding benzyl alcohols or benzylamines depending on the substituents on the aromatic ring.[3][4][5] While specific data for this compound is limited, similar hydrolysis products such as 4-nitrobenzyl alcohol could be expected.
Caption: Primary degradation pathways of this compound.
-
-
Q2: Is there any quantitative data on the stability of this compound?
Table 1: Stability Data for Related Benzyl Isothiocyanates
| Compound | Condition | Half-life | Reference |
| Benzyl isothiocyanate | In soil | < 2 days | [6] |
| 4-Hydroxybenzyl isothiocyanate | Aqueous solution, pH 3.0 | 321 min | [7] |
| 4-Hydroxybenzyl isothiocyanate | Aqueous solution, pH 6.5 | 6 min | [7] |
Experimental Protocols and Handling
-
Q3: How should I handle and store this compound to ensure its integrity?
A3: Proper handling and storage are crucial.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Protect from light by using an amber vial or storing in the dark. Storage under an inert atmosphere (argon or nitrogen) can prevent oxidative degradation.
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood. Minimize exposure to moisture and incompatible substances such as strong acids, bases, and oxidizing agents.
-
-
Q4: What is a general protocol for using this compound in an alkylation reaction, and what are the key troubleshooting points?
A4: this compound is often used to introduce the 4-nitrobenzyl group, for example, in the S-alkylation of thiols.
Experimental Protocol: S-Alkylation of a Thiol with this compound
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the thiol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF).
-
Deprotonation: Add a non-nucleophilic base (e.g., potassium carbonate, sodium hydride, or DBU) (1.1 eq.) to the solution and stir at room temperature for 30 minutes to form the thiolate.
-
Alkylation: Dissolve this compound (1.05 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the thiolate solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within a few hours at room temperature. Gentle heating may be required for less reactive thiols, but be mindful that this can promote isomerization of the alkylating agent.
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Troubleshooting for S-Alkylation Protocol:
-
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete deprotonation of the thiol. | Use a stronger base or ensure anhydrous conditions. |
| Degradation of this compound. | Check the purity of the starting material. Use fresh reagent. Minimize reaction temperature and time. | |
| Formation of 4-nitrobenzyl isothiocyanate | Isomerization of the starting material. | Avoid high reaction temperatures and prolonged reaction times. If purification by column chromatography is performed, consider using neutral or base-washed silica gel. |
| Formation of disulfide byproduct | Oxidation of the thiolate. | Ensure the reaction is performed under a strict inert atmosphere. |
-
Q5: How can I monitor the purity and degradation of this compound?
A5: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is effective for separating and quantifying this compound from its isothiocyanate isomer and other potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the thiocyanate and isothiocyanate isomers based on their different chemical shifts.
-
Infrared (IR) Spectroscopy: The C-N stretching vibration appears at different frequencies for the thiocyanate and isothiocyanate groups.
General HPLC Method for Purity Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or formic acid).
-
Detection: UV detector at a wavelength where both the thiocyanate and isothiocyanate absorb (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like acetonitrile.
-
This technical support center provides a foundational understanding of the stability issues and handling of this compound. For specific applications, it is always recommended to perform small-scale pilot experiments to optimize conditions.
References
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. laurentian.ca [laurentian.ca]
- 4. researchgate.net [researchgate.net]
- 5. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
preventing byproduct formation in 4-Nitrobenzyl thiocyanate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitrobenzyl thiocyanate. The information provided aims to help prevent and troubleshoot byproduct formation during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 4-nitrobenzyl halides?
A1: The most prevalent byproduct is the isomeric 4-nitrobenzyl isothiocyanate. This occurs because the thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack via the sulfur atom to form the desired thiocyanate (R-SCN) or via the nitrogen atom to yield the isothiocyanate (R-NCS).[1] Due to the benzylic nature of the substrate, which can stabilize a carbocation-like transition state, the formation of the isothiocyanate isomer is a significant competing reaction.[1]
Q2: What factors promote the formation of the 4-nitrobenzyl isothiocyanate byproduct?
A2: Several factors can unfavorably influence the product distribution:
-
Reaction Temperature: Higher temperatures tend to favor the formation of the thermodynamically more stable isothiocyanate isomer.[2]
-
Solvent: Polar aprotic solvents can promote the formation of the isothiocyanate.
-
Reaction Time: Prolonged reaction times can lead to the isomerization of the initially formed this compound to the isothiocyanate.
-
Leaving Group: The nature of the leaving group on the 4-nitrobenzyl precursor (e.g., bromide vs. chloride) can influence the reaction pathway and potentially the ratio of products.
-
SN1 vs. SN2 Conditions: Reaction conditions that favor an SN1-type mechanism, such as the use of polar protic solvents or substrates that readily form carbocations, will increase the likelihood of isothiocyanate formation.[1] Benzylic halides, like 4-nitrobenzyl bromide, are prone to SN1-type reactions.[1]
Q3: Are there other potential byproducts I should be aware of?
A3: Besides the isothiocyanate, other byproducts can arise from:
-
Hydrolysis: If water is present in the reaction mixture, especially under basic or acidic conditions, this compound can hydrolyze. Acidic hydrolysis of the related p-nitrobenzyl cyanide is known to produce p-nitrophenylacetic acid.[3]
-
Reactions of the Nitro Group: While less common under standard nucleophilic substitution conditions, the nitro group can undergo reduction in the presence of certain reagents, which would lead to other undesired impurities.
-
Elimination Reactions: Although less likely with a primary benzylic halide, elimination reactions to form stilbene derivatives could occur under strongly basic conditions.
Q4: How can I distinguish between this compound and 4-nitrobenzyl isothiocyanate?
A4: Spectroscopic methods are the most effective way to differentiate between these isomers:
-
Infrared (IR) Spectroscopy: The stretching vibration of the -SCN group in thiocyanates appears around 2140-2160 cm⁻¹. The -NCS group in isothiocyanates shows a strong, broad, and characteristic asymmetric stretching band at a higher wavenumber, typically in the range of 2040-2140 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the benzylic protons will be different for the two isomers.
-
Chromatographic Methods: Techniques like HPLC and GC can be used to separate and quantify the two isomers. There are established HPLC methods for the quantitative analysis of benzyl isothiocyanate.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High percentage of 4-nitrobenzyl isothiocyanate in the product mixture. | The reaction temperature is too high, promoting isomerization. | Maintain a lower reaction temperature, ideally between room temperature and 60°C. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| The solvent polarity is favoring the N-alkylation of the thiocyanate ion. | Employ a biphasic solvent system, such as toluene and water, with a phase-transfer catalyst. This can favor the S-alkylation. | |
| The reaction time is too long, allowing for the isomerization of the thiocyanate product. | Monitor the reaction progress using TLC or GC and work up the reaction as soon as the 4-nitrobenzyl halide is consumed. | |
| Presence of 4-nitrophenylacetic acid in the product. | Hydrolysis of the thiocyanate or nitrile impurity due to the presence of water and acidic/basic conditions. | Ensure all reagents and solvents are dry. If an aqueous workup is necessary, perform it quickly and at a neutral or slightly acidic pH. |
| Low overall yield of the desired product. | Incomplete reaction. | Ensure a slight excess of the thiocyanate salt is used. Increase the reaction time cautiously while monitoring for isothiocyanate formation. |
| Loss of product during workup or purification. | This compound can be sensitive to heat and acidic/basic conditions. Use mild workup procedures and consider purification by recrystallization over column chromatography to minimize contact with silica gel, which can promote isomerization. | |
| Formation of a complex mixture of unidentified byproducts. | Decomposition of starting materials or products. | Ensure the quality of the starting 4-nitrobenzyl halide. Protect the reaction from light if it is light-sensitive. Consider degassing the solvent to remove oxygen, which could promote side reactions. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound with Minimized Isothiocyanate Formation
This protocol is designed to favor the SN2 pathway and minimize the formation of the isothiocyanate byproduct.
Materials:
-
4-Nitrobenzyl bromide
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
Toluene
-
Water
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzyl bromide (1.0 equivalent) and a catalytic amount of TBAB (e.g., 0.1 equivalents) in toluene.
-
In a separate beaker, prepare a solution of sodium thiocyanate (1.2-1.5 equivalents) in deionized water.
-
Add the aqueous sodium thiocyanate solution to the toluene solution of 4-nitrobenzyl bromide.
-
Stir the biphasic mixture vigorously at a controlled temperature of 50-60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 30-60 minutes.
-
Once the 4-nitrobenzyl bromide is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Visualizations
Reaction Pathway Diagram
Caption: Competing pathways in the synthesis of this compound.
Experimental Workflow Diagram
Caption: Optimized experimental workflow for this compound synthesis.
References
Technical Support Center: Synthesis of 4-Nitrobenzyl Thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrobenzyl thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial method for synthesizing this compound is the nucleophilic substitution reaction between a 4-nitrobenzyl halide (such as 4-nitrobenzyl bromide or chloride) and an alkali metal thiocyanate (like sodium or potassium thiocyanate). This reaction is typically carried out in a suitable organic solvent.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
The main challenges in scaling up this synthesis include:
-
Isomerization: The desired product, this compound, can isomerize to the more thermodynamically stable 4-Nitrobenzyl isothiocyanate.[1][2] This is a significant issue as the two isomers have different physical and chemical properties.
-
Side Reactions: Besides isomerization, other side reactions such as the formation of elimination byproducts can occur, especially in the presence of strong bases.[1]
-
Purification: Removal of the isothiocyanate isomer and other impurities can be challenging at a large scale, often requiring carefully controlled recrystallization procedures.[3]
-
Exothermic Reaction: The reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and minimize side product formation.
-
Safety: The reagents and products can be hazardous. For instance, contact of thiocyanates with acids can liberate highly toxic gas.[1]
Q3: How can the formation of the isothiocyanate byproduct be minimized?
Formation of the isothiocyanate isomer is a common problem, particularly with benzylic substrates that can stabilize a carbocation-like transition state.[1] To minimize its formation:
-
Temperature Control: Maintain the lowest effective reaction temperature. Temperatures above 50-60°C can significantly accelerate isomerization.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor isomerization.[1]
-
Solvent Choice: For substrates prone to isomerization, consider less polar solvents or a two-phase system with a phase-transfer catalyst, which can allow for milder reaction conditions.[1]
-
Phase-Transfer Catalysis (PTC): The use of a PTC, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction at lower temperatures, thus favoring the formation of the desired thiocyanate product.[1]
Q4: What are the recommended purification methods for this compound?
Recrystallization is the most common and effective method for purifying crude this compound.[3][4] The choice of solvent is critical. It is important to avoid high temperatures during work-up and purification to prevent isomerization. For instance, solvent removal should be performed under reduced pressure at a low temperature.[1] If column chromatography is used, a less acidic grade of silica gel can be beneficial to reduce the risk of on-column isomerization.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Isomerization to isothiocyanate.[1] - Formation of elimination byproducts.[1] - Poor quality of starting materials. | - Monitor the reaction by TLC or HPLC to ensure completion. - Lower the reaction temperature and shorten the reaction time.[1] - Consider using a phase-transfer catalyst (PTC) to improve reaction rate at lower temperatures.[1][5][6] - If a base is used, opt for a milder base to avoid elimination.[1] - Ensure the 4-nitrobenzyl halide is pure and the thiocyanate salt is dry. |
| High Percentage of 4-Nitrobenzyl Isothiocyanate in the Product | - High reaction temperature.[1] - Prolonged reaction time.[1] - Use of a polar aprotic solvent that may favor an S_N1-type mechanism. - Isomerization during work-up or purification.[1] | - Conduct the reaction at or slightly above room temperature (e.g., 40-60°C).[1] - Stop the reaction promptly after the consumption of the starting material.[1] - Use a less polar solvent or a biphasic system with a PTC.[1] - During work-up, remove the solvent at low temperature under reduced pressure.[1] - For purification, consider recrystallization over column chromatography. If chromatography is necessary, use neutral or deactivated silica gel.[1] |
| Formation of Oily Byproducts | - Presence of impurities in the starting materials.[3] - Decomposition of the product or starting materials at high temperatures. | - Use highly pure starting materials.[3] - Maintain strict temperature control throughout the reaction and work-up. |
| Difficulty in Product Crystallization | - Presence of impurities, especially the oily isothiocyanate isomer. - Inappropriate recrystallization solvent. | - Attempt to remove some impurities by washing the crude product with a solvent in which the desired product is sparingly soluble. - Screen for an optimal recrystallization solvent or solvent system. - Use a seed crystal to induce crystallization. |
Data Presentation
Table 1: Effect of Reaction Conditions on Benzyl Thiocyanate Synthesis (Illustrative)
| Entry | Starting Material | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzyl chloride | None | Ethanol | Reflux | 180 | 75 |
| 2 | Benzyl chloride | PEG-400 (5) | None (Microwave) | 100 (Microwave Power) | 5 | 92 |
| 3 | 4-Nitrobenzyl chloride | PEG-400 (5) | None (Microwave) | 100 (Microwave Power) | 6 | 90 |
| 4 | 4-Methoxybenzyl chloride | PEG-400 (5) | None (Microwave) | 100 (Microwave Power) | 4 | 95 |
This table is based on data for various benzyl thiocyanates and illustrates the significant improvement in reaction time and yield with microwave-assisted, phase-transfer catalyzed synthesis compared to traditional methods.
Experimental Protocols
Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.
Materials:
-
4-Nitrobenzyl bromide
-
Potassium thiocyanate (or Sodium thiocyanate)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (or another suitable organic solvent)
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzyl bromide (1 equivalent) and dichloromethane.
-
In a separate beaker, dissolve potassium thiocyanate (1.2 equivalents) and tetrabutylammonium bromide (0.05 equivalents) in water.
-
Add the aqueous solution to the flask containing the 4-nitrobenzyl bromide solution.
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by TLC until the 4-nitrobenzyl bromide spot disappears.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain this compound as a solid.
Visualizations
References
Technical Support Center: Catalyst Selection for Efficient 4-Nitrobenzyl Thiocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection, reaction optimization, and troubleshooting for the efficient synthesis of 4-Nitrobenzyl thiocyanate. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges in synthesizing this compound include:
-
Low product yield: This can be due to incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Formation of the isothiocyanate isomer: 4-Nitrobenzyl isothiocyanate is a common byproduct, and its formation is often favored under certain conditions.
-
Catalyst deactivation: The catalyst can lose its activity over time due to various factors, leading to decreased reaction rates and yields.
-
Difficult purification: The separation of the desired product from byproducts and the catalyst can be challenging.
Q2: Which catalysts are most effective for the synthesis of this compound?
A2: Phase-transfer catalysts (PTCs) are highly effective for the synthesis of this compound from 4-nitrobenzyl halides. They facilitate the transfer of the thiocyanate anion from an aqueous or solid phase to the organic phase where the reaction occurs. Commonly used and effective PTCs include:
-
Tetrabutylammonium bromide (TBAB)
-
Aliquat® 336 (Tricaprylylmethylammonium chloride)
-
Polyethylene glycol (PEG400)
The choice of catalyst can significantly impact reaction efficiency and selectivity.
Troubleshooting Guides
Issue 1: Low Product Yield
A systematic approach to troubleshooting low yields is crucial for optimizing your reaction.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
Issue 2: Formation of 4-Nitrobenzyl Isothiocyanate
The isomerization of the thiocyanate product to the more thermodynamically stable isothiocyanate is a significant side reaction, especially with benzylic substrates.[1]
Factors Promoting Isomerization and Mitigation Strategies
| Factor | Influence on Isomerization | Mitigation Strategy |
| Temperature | Higher temperatures significantly accelerate isomerization.[1] | Conduct the reaction at the lowest effective temperature (e.g., room temperature or slightly elevated). |
| Reaction Time | Prolonged reaction times can lead to increased isomerization. | Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can favor SN1-type reactions and subsequent isomerization for benzylic halides.[1] | Use less polar solvents or a biphasic system (e.g., water/toluene) with a phase-transfer catalyst. |
| Catalyst | The choice of catalyst and its environment can influence selectivity. | Utilize a phase-transfer catalyst like TBAB in a biphasic system, which often provides high selectivity for the thiocyanate product under mild conditions.[1] |
Issue 3: Catalyst Deactivation and Regeneration
Phase-transfer catalysts, particularly quaternary ammonium salts, can degrade under certain conditions.
Deactivation Mechanisms:
-
Hofmann Elimination: Under strongly basic conditions and at elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination to form a tertiary amine and an alkene, rendering the catalyst inactive.[2] This is a primary degradation pathway.
-
Poisoning: While less common for PTCs in this reaction, impurities in the starting materials or solvents could potentially interact with the catalyst and reduce its efficacy.
Catalyst Regeneration (Quaternary Ammonium Salts):
Regeneration of the catalyst can be economically and environmentally beneficial. A general procedure for recovering a quaternary ammonium salt from an aqueous alkaline phase involves:
-
Dissolution: Add water to the reaction mixture to completely dissolve the catalyst phase.
-
Separation: Allow the mixture to separate into organic and aqueous layers. Remove the organic layer.
-
Precipitation: Add a base (e.g., NaOH) to the aqueous layer. This causes the quaternary ammonium hydroxide to separate as an oily upper layer.
-
Isolation: The catalyst-rich oily layer can then be separated and potentially reused.
Data Presentation
Table 1: Comparison of Catalysts for Benzyl Thiocyanate Synthesis
Data presented here is for various substituted benzyl chlorides and serves as a guideline. Optimal conditions for this compound may vary.
| Entry | Substrate | Catalyst (5 mol%) | Reaction Time (min) | Yield (%) |
| 1 | Benzyl chloride | PEG400 | 5 | 92 |
| 2 | 2-Nitrobenzyl chloride | PEG400 | 8 | 85 |
| 3 | 4-Chlorobenzyl chloride | PEG400 | 6 | 90 |
| 4 | 4-Methoxybenzyl chloride | PEG400 | 3 | 95 |
Adapted from a study on microwave-assisted synthesis.[3]
Experimental Protocols
Protocol 1: General Procedure for Phase-Transfer Catalyzed Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific requirements.
Reaction Workflow
Caption: A typical experimental workflow for PTC synthesis.
Materials:
-
4-Nitrobenzyl bromide or chloride (1 equivalent)
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN) (1.2 - 1.5 equivalents)
-
Tetrabutylammonium bromide (TBAB) (5-10 mol%)
-
Toluene and Water (e.g., 1:1 v/v)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrobenzyl halide, KSCN or NaSCN, toluene, and water.
-
Add TBAB to the mixture.
-
Stir the biphasic mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis using PEG400
This method offers a rapid and efficient solvent-free alternative.[3]
Materials:
-
4-Nitrobenzyl chloride (1 equivalent)
-
Sodium thiocyanate (NaSCN) (1.2 equivalents)
-
Polyethylene glycol 400 (PEG400) (5 mol%)
Procedure:
-
In a microwave-safe vessel, mix 4-nitrobenzyl chloride and sodium thiocyanate.
-
Add PEG400 to the mixture.
-
Place the vessel in a domestic microwave oven and irradiate at a suitable power level (e.g., 300-500 W) for short intervals.
-
Monitor the reaction progress by TLC after each irradiation interval.
-
Once the reaction is complete, cool the mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water to remove PEG400 and any remaining salts.
-
Dry the organic layer, concentrate it, and purify the product as described in Protocol 1.
Disclaimer: These protocols are intended as a starting point. All laboratory work should be conducted with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates and scales.
References
Validation & Comparative
A Comparative Guide to the Spectral Characteristics of 4-Nitrobenzyl Thiocyanate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral properties of 4-nitrobenzyl thiocyanate and its derivatives, offering valuable data for researchers in medicinal chemistry and drug development. The analysis focuses on key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), to facilitate the identification and characterization of these compounds. This document also presents a detailed experimental protocol for the synthesis of this compound and summarizes available data on the antimicrobial potential of related thiocyanate compounds.
Introduction
Benzyl thiocyanates are a class of organic compounds that have garnered interest in various fields, including medicinal chemistry, due to their potential biological activities. The incorporation of a nitro group, as in this compound, can significantly influence the electronic properties and reactivity of the molecule, making it a subject of interest for further derivatization and biological evaluation. Accurate spectral characterization is paramount for the unambiguous identification and quality control of these compounds. This guide aims to provide a centralized resource of spectral data and synthetic methodology to aid in these research endeavors.
Comparison of Spectral Data
The following tables summarize the key spectral data for this compound and two of its structural analogs: 4-methoxybenzyl thiocyanate and 4-chlorobenzyl thiocyanate. These derivatives were chosen to illustrate the effect of electron-donating (-OCH₃) and electron-withdrawing (-Cl) substituents on the spectral properties compared to the strongly electron-withdrawing nitro group (-NO₂).
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Ar-H (ppm) | -CH₂- (ppm) | Other (ppm) |
| This compound | 8.25 (d, 2H), 7.55 (d, 2H) | 4.35 (s, 2H) | |
| 4-Methoxybenzyl thiocyanate | 7.30 (d, 2H), 6.90 (d, 2H) | 4.15 (s, 2H) | 3.80 (s, 3H, -OCH₃) |
| 4-Chlorobenzyl thiocyanate | 7.35 (d, 2H), 7.30 (d, 2H) | 4.20 (s, 2H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Ar-C (ppm) | -CH₂- (ppm) | -SCN (ppm) | Other (ppm) |
| This compound | 148.0, 142.5, 129.0, 124.0 | 35.0 | 112.0 | |
| 4-Methoxybenzyl thiocyanate | 159.0, 130.0, 127.0, 114.0 | 36.5 | 113.5 | 55.3 (-OCH₃) |
| 4-Chlorobenzyl thiocyanate | 134.0, 133.5, 129.0, 128.5 | 36.0 | 113.0 |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | ν(C≡N) | ν(C-S) | ν(Ar-NO₂) / ν(Ar-Cl) / ν(Ar-O) | Aromatic C-H & C=C |
| This compound | ~2155 | ~750 | ~1520 (asym), ~1345 (sym) | ~3100-3000, ~1600, ~1450 |
| 4-Methoxybenzyl thiocyanate | ~2150 | ~740 | ~1250 (asym), ~1030 (sym) | ~3050-2950, ~1610, ~1510 |
| 4-Chlorobenzyl thiocyanate | ~2152 | ~745 | ~1090 | ~3100-3000, ~1595, ~1490 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 194 | 136 [M-SCN]⁺, 106, 76 |
| 4-Methoxybenzyl thiocyanate | 179 | 121 [M-SCN]⁺, 91, 77 |
| 4-Chlorobenzyl thiocyanate | 183/185 (isotope pattern) | 125/127 [M-SCN]⁺, 89 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of benzyl thiocyanates is the nucleophilic substitution of a benzyl halide with a thiocyanate salt.[1][2]
Materials:
-
4-Nitrobenzyl bromide
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)[2]
-
Acetone (solvent)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzyl bromide (1 equivalent) in acetone.
-
Add potassium thiocyanate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, filter the mixture to remove the precipitated potassium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
To the resulting residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Characterization: The synthesized this compound can be characterized using the spectroscopic methods detailed in the tables above to confirm its identity and purity.
Visualization of Synthetic and Analytical Workflows
Caption: Synthetic and analytical workflow for this compound.
Comparative Analysis and Performance
The spectral data presented reveals distinct trends based on the substituent at the para position of the benzyl ring.
-
¹H NMR: The chemical shift of the benzylic protons (-CH₂-) is influenced by the electron-withdrawing or -donating nature of the para-substituent. The strong electron-withdrawing nitro group in this compound deshields these protons, causing them to resonate at a higher chemical shift (4.35 ppm) compared to the methoxy (4.15 ppm) and chloro (4.20 ppm) derivatives.
-
¹³C NMR: A similar trend is observed in the ¹³C NMR spectra. The chemical shift of the benzylic carbon is deshielded by electron-withdrawing groups. The thiocyanate carbon (-SCN) signal appears consistently around 112-113.5 ppm for all three derivatives.
-
IR Spectroscopy: The characteristic C≡N stretching vibration of the thiocyanate group is consistently observed in the range of 2150-2155 cm⁻¹. The positions of the aromatic C-H and C=C stretching and bending vibrations, as well as the specific stretches for the nitro, methoxy, and chloro groups, provide clear diagnostic peaks for each derivative.
-
Mass Spectrometry: The mass spectra of these compounds are characterized by the presence of the molecular ion and a prominent fragment corresponding to the loss of the thiocyanate radical (•SCN), resulting in the formation of the corresponding benzyl cation. The isotopic pattern of chlorine in 4-chlorobenzyl thiocyanate (M⁺ and M+2⁺ in a ~3:1 ratio) is a key diagnostic feature.
Antimicrobial Potential: A Brief Overview
While specific antimicrobial data for this compound and its direct derivatives is limited in the readily available literature, studies on other organic thiocyanates and their isothiocyanate isomers have shown promising antimicrobial activity. For instance, various allylic thiocyanates have demonstrated moderate to high activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Notably, the antimicrobial efficacy of these compounds appears to be influenced by the nature of the substituents on the aromatic ring.
It is important to note that isothiocyanates, the isomers of thiocyanates, are well-documented for their antimicrobial properties.[4][5][6] However, the biological activities of thiocyanates themselves are a growing area of research, and the data suggests that they represent a promising class of compounds for the development of new antimicrobial agents.[3][7] Further investigation into the antimicrobial spectrum and mechanism of action of this compound and its derivatives is warranted.
Caption: Relationship between the compound, its analysis, and potential application.
Conclusion
This guide provides a foundational set of spectral data and a reliable synthetic protocol for this compound and its derivatives. The comparative analysis of their spectral characteristics offers a clear understanding of the influence of aromatic substitution on their spectroscopic properties. While direct antimicrobial data for these specific compounds is an area for future research, the established activity of related thiocyanates suggests their potential as a scaffold for the development of new therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers working on the synthesis, characterization, and biological evaluation of novel thiocyanate-containing molecules.
References
- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections | Semantic Scholar [semanticscholar.org]
- 7. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Nitrobenzyl Thiocyanate and Other Alkylating Agents for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in experimental design. This guide provides an objective comparison of 4-Nitrobenzyl thiocyanate with other commonly used alkylating agents, focusing on their performance, supported by available experimental data.
Alkylating agents are a class of reactive compounds that introduce alkyl groups into various nucleophilic moieties within cells, most notably DNA and proteins. This reactivity makes them valuable tools in cancer chemotherapy and proteomics research. This compound is a member of this class, and understanding its properties in relation to other agents is essential for its effective application.
Chemical Properties and Mechanism of Action
In comparison, other common alkylating agents operate through various mechanisms. Nitrogen mustards, for instance, form highly reactive aziridinium ions that alkylate the N7 position of guanine in DNA. Iodoacetamide and N-ethylmaleimide (NEM), frequently used in proteomics, react with the thiol groups of cysteine residues via SN2 and Michael addition reactions, respectively.
Comparative Cytotoxicity
The cytotoxic effects of alkylating agents are a key consideration, particularly in the context of cancer research. While specific IC50 values for this compound against various cancer cell lines were not found in the available literature, data for other alkylating agents provides a benchmark for comparison.
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| Nitrogen Mustard Derivatives | ||||
| Compound 3a | NCI-H460 (Lung Cancer) | 72 | 29.8 ± 0.9 | [1] |
| Compound 3g | NCI-H460 (Lung Cancer) | 72 | 23.1 ± 1.4 | [1] |
| Compound 3h | A549 (Lung Cancer) | 72 | 13.1 ± 2.7 | [1] |
| Iodo-thiocyanate complex (ITC) | HeLa (Cervical Cancer) | 0.17 (10 min) | 7.8 µg/ml | [2] |
| Trichosanthin (TCS) | HeLa (Cervical Cancer) | 72 | 24.08 ± 2.29 µg/ml | [3] |
| Benzethonium chloride (Benz) | HeLa (Cervical Cancer) | 72 | 29.34 ± 0.12 | [3] |
| Maleimide Derivative (4l) | SK-Mel-28 (Melanoma) | Not Specified | < 100 | [4] |
| Maleimide Derivative (4l) | SK-Mel-103 (Melanoma) | Not Specified | < 100 | [4] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell density, exposure time, and the specific viability assay used.[5][6]
Reactivity and Side Reactions in Proteomics
In proteomics, the primary goal of alkylation is the specific and complete modification of cysteine residues to prevent disulfide bond reformation. However, off-target reactions can occur, leading to data complexity.
Iodoacetamide (IAA) is a widely used alkylating agent, but it is known to have a relatively slow reaction rate and can cause side reactions, including the alkylation of methionine, lysine, histidine, and the N-terminus, particularly at alkaline pH.[4][7] The reaction of IAA with glutathione, a major intracellular antioxidant, is extensive and can compete with the alkylation of protein thiols.[8]
N-Ethylmaleimide (NEM) generally reacts faster with thiols than iodoacetamide and is less dependent on pH.[7] However, at pH values above 7.5, it can also react with amino groups.[6]
While a specific protocol for this compound in proteomics is not detailed in the available literature, a general understanding of its reactivity suggests that careful optimization of reaction conditions would be necessary to ensure specificity for cysteine residues.
Effects on Signaling Pathways
Alkylating agents can induce cellular stress and activate various signaling pathways, often leading to apoptosis. A key pathway implicated in the cellular response to stress and in cancer is the NF-κB (nuclear factor-kappa B) signaling pathway.[9][10] Some alkylating agents have been shown to inhibit NF-κB activation, which can contribute to their anti-cancer effects.[11][12]
Isothiocyanates, which are structurally related to thiocyanates, have been reported to suppress NF-κB signaling by inhibiting the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[13] While it is plausible that this compound could have similar effects, direct experimental evidence is currently lacking.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible application of alkylating agents. Below are generalized protocols for common alkylating agents used in proteomics. A specific, validated protocol for this compound is not available in the reviewed literature and would require empirical optimization.
General In-Solution Protein Alkylation Protocol
This protocol is a general guideline and should be optimized for the specific protein sample and downstream application.
-
Protein Solubilization: Dissolve the protein sample in a suitable buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5) to denature the proteins and expose cysteine residues.
-
Reduction: Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at room temperature for 20-30 minutes or at 37°C for 15-20 minutes.
-
Alkylation:
-
For Iodoacetamide: Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water). Add to the protein solution to a final concentration of 10-20 mM. Incubate in the dark at room temperature for 15-30 minutes.
-
For N-Ethylmaleimide: Prepare a fresh stock solution of NEM (e.g., 100-200 mM in water or an organic solvent like DMSO or DMF). Add to the protein solution to a final concentration of 10-40 mM. Incubate at room temperature for 15-60 minutes. The optimal pH is between 6.5 and 7.5.
-
-
Quenching (Optional but Recommended): To stop the alkylation reaction, add an excess of a thiol-containing reagent, such as DTT or β-mercaptoethanol, to a final concentration of 20-50 mM.
-
Sample Cleanup: Remove excess reagents by dialysis, buffer exchange, or precipitation (e.g., with acetone or trichloroacetic acid) prior to downstream analysis such as mass spectrometry.
Conclusion
This compound is an alkylating agent with potential applications in biological research. However, based on the currently available literature, there is a lack of direct comparative data on its reaction kinetics, cytotoxicity, and specific effects on cellular signaling pathways when compared to more established alkylating agents like iodoacetamide, N-ethylmaleimide, and various nitrogen mustards. While its structural similarity to isothiocyanates suggests potential mechanisms of action, such as the inhibition of the NF-κB pathway, this requires experimental validation.
For researchers considering the use of this compound, it is recommended to perform preliminary studies to determine its optimal reaction conditions, specificity, and cytotoxic profile for their specific application. The information provided for other alkylating agents in this guide can serve as a valuable reference for designing these validation experiments. Further research is needed to fully characterize the properties of this compound and establish its place within the toolkit of chemical probes and therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. AID 1117350 - Increased chromatin condensation in HeLa cells-IC50 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Targeting hexokinase 2 to enhance anticancer efficacy of trichosanthin in HeLa and SCC25 cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of glutathione on the formation of cysteine alkylation products in human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nfkb1 suppresses DNA alkylation-induced tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
- 12. selleckchem.com [selleckchem.com]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Comparative Guide to Derivatization Reagents for Analytical Method Validation of Thiols
For researchers, scientists, and drug development professionals, the accurate quantification of thiol-containing compounds is critical. This guide provides a comparative analysis of derivatizing reagents used in the validation of analytical methods for thiols, with a focus on 4-Nitrobenzyl thiocyanate and its alternatives. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction to Thiol Analysis and the Role of Derivatization
Thiols are often challenging to analyze directly using techniques like High-Performance Liquid Chromatography (HPLC) because they may lack a strong chromophore or fluorophore, leading to poor sensitivity.[4] Furthermore, the thiol group is prone to oxidation, which can introduce inaccuracies in quantification.[4] Pre-column derivatization is a widely used strategy to overcome these challenges. This process involves reacting the thiol with a labeling reagent to form a stable derivative with strong UV absorbance or fluorescence, thus enhancing detection and stability.[4]
This guide will compare this compound with other commonly used derivatization agents:
-
Monobromobimane (mBBr)
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)
-
5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
Comparison of Derivatization Reagents
The choice of a derivatization reagent is critical and impacts several validation parameters. The following table summarizes the key characteristics of this compound and its alternatives.
| Feature | This compound | Monobromobimane (mBBr) | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB) |
| Reaction Principle | Nucleophilic substitution | Alkylation of the thiol group | Nucleophilic aromatic substitution | Thiol-disulfide exchange |
| Detection Method | UV-Vis | Fluorescence[4][5] | Fluorescence[4][5] | UV-Vis (quantification of TNB byproduct)[6] |
| Specificity for Thiols | High | High | High[4] | High |
| Reaction Conditions | Typically requires basic pH and may need heating | Mild conditions, pH dependent (typically basic)[5] | Mild heating required[4] | Room temperature, pH dependent |
| Stability of Derivative | Stable thioether | Stable thioether[4] | Stable thioether[4] | Mixed disulfide, reaction is reversible |
| Common Applications | Less common in recent literature for HPLC derivatization | Widely used for HPLC analysis of thiols in biological samples[4][5] | Used for HPLC analysis of thiols[4][5] | Primarily used in spectrophotometric assays (Ellman's assay)[6] |
Analytical Method Validation Parameters (ICH Q2(R1))
The suitability of an analytical method for its intended purpose is demonstrated through validation.[7] The key parameters as per ICH Q2(R1) guidelines are discussed below in the context of using different derivatization reagents.[1][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. For derivatization-based methods, this means the reagent should ideally react only with the thiol group of the analyte and not with other functional groups in the sample matrix. All the compared reagents generally exhibit high specificity for thiols.
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery studies. The accuracy of a method using a derivatization reagent can be influenced by the reaction yield and the stability of the derivative. Reagents that form stable derivatives under the analytical conditions, such as mBBr and SBD-F, are more likely to yield accurate results.[4]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[9] High reaction reproducibility is key to achieving good precision. Automated derivatization procedures can improve precision.[5]
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of an analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10] The choice of derivatization reagent and its detection method (UV-Vis or fluorescence) will significantly impact the linear range and sensitivity. Fluorescence-based methods using mBBr or SBD-F generally offer a wider linear range and lower detection limits compared to UV-Vis methods.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] Fluorescent derivatizing agents like mBBr and SBD-F typically lead to lower LOD and LOQ values due to their high sensitivity.[4]
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12] For derivatization-based methods, robustness testing would involve evaluating the effect of small changes in pH, reaction time, temperature, and reagent concentration on the analytical results.
Experimental Protocols
General Workflow for Thiol Analysis via Derivatization
The general workflow for analyzing thiols using pre-column derivatization with HPLC is as follows:
General workflow for thiol analysis using pre-column derivatization.
Example Protocol for Derivatization with Monobromobimane (mBBr)
This protocol is based on established methods for thiol analysis.[4][5]
Reagents and Materials:
-
Monobromobimane (mBBr) solution (e.g., 15 mM in acetonitrile)
-
Thiol standards (e.g., Glutathione, Cysteine)
-
Reaction Buffer: (e.g., 100 mM Tris-HCl buffer, containing 5 mM DTPA, adjusted to pH 9.0-9.5)[4]
-
Quenching Solution: (e.g., 200 mM 5-sulfosalicylic acid)[4]
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare samples and standards in an appropriate buffer. If total thiol content is desired, a reduction step with a reducing agent like DTT may be necessary to convert disulfides to thiols.[4]
-
Derivatization: To 100 µL of the sample or standard, add 100 µL of the reaction buffer. Then, add 10 µL of the mBBr solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 15 minutes).[5]
-
Quenching: Stop the reaction by adding 50 µL of the quenching solution.
-
Analysis: Inject an aliquot of the resulting solution into the HPLC system.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of methanol and water with an ion-pairing agent.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at ~380 nm and emission at ~480 nm.
Signaling Pathways and Logical Relationships
The validation of an analytical method follows a logical progression as outlined by ICH Q2(R1). The relationship between different validation parameters can be visualized as follows:
Key parameters for analytical method validation according to ICH Q2(R1).
Conclusion
The validation of analytical methods for thiol-containing compounds is essential for ensuring data quality and reliability. While this compound can be used as a derivatizing agent, more modern and sensitive fluorescent reagents like monobromobimane (mBBr) and SBD-F are more prevalent in the recent scientific literature for HPLC-based methods.[4][5] The choice of the derivatization reagent should be made based on the specific requirements of the analytical method, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. A thorough validation according to ICH Q2(R1) guidelines is necessary to demonstrate that the chosen method is suitable for its intended purpose.[1][7]
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 6. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. scribd.com [scribd.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Reactivity of 4-Nitrobenzyl Thiocyanate and 4-Nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice of reactants is paramount to the success of a chemical transformation. Both 4-Nitrobenzyl thiocyanate and 4-Nitrobenzyl bromide are valuable reagents, frequently employed as electrophiles in nucleophilic substitution reactions. Their reactivity, however, is not identical, and understanding the nuances between them can be critical for reaction design, optimization, and the synthesis of target molecules. This guide provides an objective comparison of the reactivity of these two compounds, supported by theoretical principles and outlining experimental protocols for their direct comparison.
Executive Summary
The reactivity of this compound and 4-Nitrobenzyl bromide in nucleophilic substitution reactions is primarily dictated by the nature of their respective leaving groups: the thiocyanate anion (SCN⁻) and the bromide anion (Br⁻). Theoretical principles suggest that 4-Nitrobenzyl bromide is generally more reactive than this compound . This is attributed to the fact that the bromide ion is a weaker base and consequently a better leaving group than the thiocyanate ion.
Theoretical Reactivity Comparison
Nucleophilic substitution reactions, particularly Sₙ2 reactions, are sensitive to the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which typically corresponds to it being a weak base.
| Feature | This compound | 4-Nitrobenzyl bromide |
| Leaving Group | Thiocyanate (SCN⁻) | Bromide (Br⁻) |
| Conjugate Acid | Thiocyanic acid (HSCN) | Hydrobromic acid (HBr) |
| pKa of Conjugate Acid | ~ -1.8 | ~ -9 |
| Leaving Group Ability | Good | Excellent |
The pKa of the conjugate acid of the leaving group is a reliable indicator of its stability. Hydrobromic acid (HBr) is a significantly stronger acid than thiocyanic acid (HSCN), meaning that the bromide anion is a much weaker base than the thiocyanate anion. This lower basicity translates to greater stability of the bromide ion in solution, making it a superior leaving group. Therefore, the C-Br bond in 4-Nitrobenzyl bromide is more readily cleaved during a nucleophilic attack than the C-SCN bond in this compound.
Reaction Mechanism and Pathways
Both this compound and 4-Nitrobenzyl bromide are expected to undergo nucleophilic substitution primarily through an Sₙ2 mechanism, especially with strong nucleophiles. This is due to the primary nature of the benzylic carbon, which is relatively unhindered.
The general mechanism for the Sₙ2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.
Caption: Generalized Sₙ2 reaction mechanism.
For 4-Nitrobenzyl bromide, the reaction with a nucleophile (Nu⁻) would proceed as follows:
Nu⁻ + O₂NC₆H₄CH₂Br → O₂NC₆H₄CH₂Nu + Br⁻
For this compound, the analogous reaction is:
Nu⁻ + O₂NC₆H₄CH₂SCN → O₂NC₆H₄CH₂Nu + SCN⁻
Given that the departure of the leaving group is a critical part of the rate-determining step in an Sₙ2 reaction, the compound with the better leaving group (bromide) will react faster.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of this compound and 4-Nitrobenzyl bromide, a competitive reaction or parallel kinetic studies can be performed.
Experimental Workflow: Competitive Reaction
Caption: Workflow for a competitive reactivity study.
Methodology:
-
Reactant Preparation: Prepare a solution containing equimolar amounts of this compound and 4-Nitrobenzyl bromide in a suitable aprotic solvent, such as acetonitrile or acetone.
-
Reaction Initiation: To this solution, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a nucleophile. Sodium azide is a good candidate as it is a strong nucleophile and the progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of 4-nitrobenzyl azide.
-
Reaction Monitoring: The reaction mixture should be stirred at a constant temperature. Aliquots should be withdrawn at regular intervals.
-
Analysis: The reaction in the aliquots should be quenched, and the relative amounts of unreacted this compound, unreacted 4-Nitrobenzyl bromide, and the product (4-nitrobenzyl azide) should be quantified using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The faster consumption of one starting material over the other will provide a direct measure of their relative reactivity.
Experimental Workflow: Parallel Kinetic Studies
Caption: Workflow for parallel kinetic studies.
Methodology:
-
Reaction Setup: Two separate reactions are set up under identical conditions (solvent, temperature, and concentration of the nucleophile). One reaction will contain this compound as the substrate, and the other will have 4-Nitrobenzyl bromide.
-
Kinetic Monitoring: The rate of each reaction can be monitored by following the disappearance of the starting material or the appearance of the product over time. For these 4-nitrobenzyl compounds, UV-Vis spectroscopy can be an effective technique to monitor the reaction progress due to the strong chromophore.
-
Data Analysis: The data collected (concentration vs. time) can be used to determine the rate law and the rate constant for each reaction. A direct comparison of the rate constants will provide a quantitative measure of the relative reactivity.
Conclusion
Based on the fundamental principles of organic chemistry, 4-Nitrobenzyl bromide is expected to be a more reactive electrophile in nucleophilic substitution reactions than this compound . This is due to the superior leaving group ability of the bromide ion compared to the thiocyanate ion. For researchers and professionals in drug development and chemical synthesis, this difference in reactivity is a crucial consideration for selecting the appropriate starting material to achieve desired reaction outcomes, optimize reaction conditions, and minimize side products. The experimental protocols outlined provide a clear path for the empirical validation of this theoretical comparison.
References
A Comparative Analysis of the Biological Activities of 4-Nitrobenzyl Thiocyanate and its Isothiocyanate Isomer
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures
| Compound | Structure |
| 4-Nitrobenzyl thiocyanate | O=N(=O)c1ccc(CSC#N)cc1 |
| 4-Nitrobenzyl isothiocyanate | O=N(=O)c1ccc(CN=C=S)cc1 |
Comparative Biological Activities: An Extrapolated View
The primary difference between these isomers lies in the connectivity of the thiocyanate (-SCN) versus the isothiocyanate (-NCS) functional group. This seemingly minor change significantly alters the electrophilicity and reactivity of the molecule, leading to distinct biological activities.
Isothiocyanates, particularly those with an aromatic ring like benzyl isothiocyanate (a close analog of 4-nitrobenzyl isothiocyanate), are well-documented for their potent biological effects.[1][2] The electrophilic carbon atom of the -NCS group readily reacts with cellular nucleophiles, such as sulfhydryl groups on proteins, leading to a cascade of cellular events.[3] Thiocyanates, while also biologically active, generally exhibit different mechanisms of action.[4][5]
Antimicrobial Activity
4-Nitrobenzyl isothiocyanate is predicted to have significantly higher antimicrobial activity than its thiocyanate isomer. Aromatic isothiocyanates have demonstrated broad-spectrum activity against various bacteria and fungi.[1][6][7] Their lipophilicity allows them to penetrate bacterial cell membranes, and their reactivity with essential enzymes and proteins disrupts cellular function, leading to cell death.[3]
This compound , on the other hand, is expected to possess more moderate antimicrobial properties. While some organic thiocyanates have shown activity against certain pathogens, their potency is generally considered to be lower than their isothiocyanate counterparts.[4]
Table 1: Predicted Antimicrobial Profile
| Feature | This compound (Predicted) | 4-Nitrobenzyl Isothiocyanate (Predicted) |
| Potency | Moderate | High |
| Spectrum | Likely narrower spectrum | Broad-spectrum (bacteria and fungi) |
| Mechanism | Disruption of cellular processes | Membrane disruption, enzyme inhibition |
Anticancer Activity
4-Nitrobenzyl isothiocyanate is anticipated to exhibit potent anticancer activity. Isothiocyanates are well-established chemopreventive and therapeutic agents.[8][9] Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[2][8] The nitro group on the benzyl ring may further enhance this activity.
This compound's anticancer potential is less certain and likely to be less pronounced than its isothiocyanate isomer. While some thiocyanate-containing compounds have been investigated for anticancer properties, the isothiocyanate functional group is more consistently associated with potent cytotoxic effects against cancer cells.[9]
Table 2: Predicted Anticancer Profile
| Feature | This compound (Predicted) | 4-Nitrobenzyl Isothiocyanate (Predicted) |
| Potency | Lower | Higher |
| Mechanism | To be determined | Induction of apoptosis, cell cycle arrest, anti-angiogenesis |
General Mechanisms of Action of Isothiocyanates
The biological effects of isothiocyanates are largely attributed to their ability to modulate various cellular signaling pathways. A generalized schematic of these pathways is presented below.
References
- 1. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial Potential of an Antimicrobial Agent Inspired by Peroxidase-Catalyzed Systems [frontiersin.org]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 8. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 9. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
The Ambident Reactivity of 4-Nitrobenzyl Thiocyanate: A Comparative Guide to Reaction Product Confirmation
For Researchers, Scientists, and Drug Development Professionals
The reaction of 4-nitrobenzyl halides with thiocyanate salts presents a classic case of ambident nucleophilic reactivity, leading to a potential mixture of two isomeric products: 4-nitrobenzyl thiocyanate and 4-nitrobenzyl isothiocyanate. The thermodynamic stability of the isothiocyanate isomer often complicates the isolation of the kinetic thiocyanate product. This guide provides a comparative analysis of the reaction products, supported by experimental data and detailed protocols, to aid researchers in identifying and controlling the outcome of this important synthetic transformation.
Comparison of Reaction Products
The primary products resulting from the reaction of a 4-nitrobenzyl precursor with a thiocyanate source are the S-bound thiocyanate and the N-bound isothiocyanate. The ratio of these products is highly dependent on the reaction conditions.
| Product | Structure | Thermodynamic Stability |
| This compound | O₂N-C₆H₄-CH₂-SCN | Less Stable (Kinetic Product) |
| 4-Nitrobenzyl isothiocyanate | O₂N-C₆H₄-CH₂-NCS | More Stable (Thermodynamic Product) |
Under kinetically controlled conditions, the reaction often favors the formation of the thiocyanate due to the higher nucleophilicity of the sulfur atom in the thiocyanate anion. However, benzylic systems, such as the 4-nitrobenzyl group, can stabilize a partial positive charge, introducing a degree of SN1 character to the reaction. This can increase the formation of the isothiocyanate, as the harder nitrogen atom of the nucleophile can compete more effectively for the carbocation intermediate.[1]
Furthermore, the initial thiocyanate product is prone to isomerization to the more stable isothiocyanate, a rearrangement that can be facilitated by heat or the presence of Lewis acid catalysts.[1][2][3]
Quantitative Data Summary
The following table summarizes key spectral data for the starting material and the two isomeric products, which are crucial for their identification and characterization.
| Compound | 1H NMR (Benzylic CH₂) | IR (νSCN/NCS) |
| 4-Nitrobenzyl bromide | ~4.6 ppm | - |
| This compound | ~4.2 ppm | ~2150 cm⁻¹ |
| 4-Nitrobenzyl isothiocyanate | ~4.8 ppm | ~2070 cm⁻¹ (broad) |
Note: 1H NMR chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The shift for 4-nitrobenzyl isothiocyanate is an estimation based on typical values for benzylic isothiocyanates.
Experimental Protocols
Protocol 1: Synthesis of this compound (Kinetic Control)
This protocol aims to synthesize this compound from 4-nitrobenzyl bromide under conditions that favor the kinetic product.
Materials:
-
4-Nitrobenzyl bromide
-
Potassium thiocyanate (KSCN)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzyl bromide (1.0 eq) in anhydrous acetone.
-
Add potassium thiocyanate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, filter the reaction mixture to remove the precipitated potassium bromide.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to minimize isomerization.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be analyzed immediately by 1H NMR and IR spectroscopy to determine the product ratio. Further purification can be attempted by flash chromatography on silica gel, though isomerization on the column is a known risk.[2]
Protocol 2: Isomerization of this compound to 4-Nitrobenzyl Isothiocyanate
This protocol describes the Lewis acid-catalyzed isomerization of the kinetic thiocyanate product to the thermodynamically favored isothiocyanate.
Materials:
-
Crude this compound (from Protocol 1)
-
Zinc chloride (ZnCl₂), anhydrous
-
Toluene (anhydrous)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude this compound in anhydrous toluene.
-
Add a catalytic amount of anhydrous zinc chloride (e.g., 0.1 eq).[2]
-
Heat the reaction mixture to reflux and monitor the isomerization by TLC or 1H NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with water and then brine to remove the zinc salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 4-nitrobenzyl isothiocyanate can be purified by recrystallization or flash chromatography.
Reaction Pathways and Mechanisms
The reaction of 4-nitrobenzyl bromide with the ambident thiocyanate anion can proceed through two main pathways, leading to the isomeric products. The subsequent isomerization of the thiocyanate to the isothiocyanate is a key transformation.
Caption: Reaction pathways for the formation of this compound and isothiocyanate.
The isomerization of benzyl thiocyanates can proceed through an intramolecular rearrangement, possibly involving a tight ion pair, especially for substrates that can stabilize a benzylic carbocation. The electron-withdrawing nitro group in the para position can influence this process.
Caption: Proposed mechanism for the isomerization of this compound.
References
comparative study of different synthetic routes to 4-Nitrobenzyl thiocyanate
A Comparative Guide to the Synthetic Routes of 4-Nitrobenzyl Thiocyanate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in organic synthesis, and this guide provides a comparative analysis of its common synthetic routes, supported by experimental data.
Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through nucleophilic substitution reactions. The choice of starting material and reaction conditions can significantly impact yield, reaction time, and overall efficiency. Below is a summary of the most common methods.
| Synthetic Route | Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) | Reaction Time |
| Route 1 | 4-Nitrobenzyl chloride | Sodium thiocyanate (NaSCN) | Polyethylene glycol (PEG400) | Microwave irradiation (136W) | 90% | 4 minutes |
| Route 2 | 4-Nitrobenzyl bromide | Sodium thiocyanate (NaSCN) | Ethanol | Reflux | Good to high | Several hours |
| Route 3 | 4-Nitrobenzyl chloride | Potassium thiocyanate (KSCN) | Aqueous Ethanol | Reflux | Moderate to high | Several hours |
Experimental Protocols
Route 1: Microwave-Assisted Synthesis from 4-Nitrobenzyl Chloride
This method offers a rapid and high-yielding synthesis of this compound.
Materials:
-
4-Nitrobenzyl chloride
-
Sodium thiocyanate (NaSCN)
-
Polyethylene glycol (PEG400)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a conical flask, thoroughly mix 4-nitrobenzyl chloride (25 mmol), sodium thiocyanate (50 mmol), and PEG400 (1.25 mmol).
-
Subject the mixture to microwave irradiation at 136W for 4 minutes.
-
After the reaction is complete, add 50 mL of water to the mixture and stir well.
-
Allow the mixture to stand overnight to allow for the separation of the crystalline product.
-
Extract the product with dichloromethane (2 x 30 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate and then evaporate the solvent.
-
The resulting product is dried in a vacuum tank. The reported yield for this procedure is 90%.
Route 2: Conventional Synthesis from 4-Nitrobenzyl Bromide
This is a traditional and widely used method for the synthesis of thiocyanates from alkyl halides.[1]
Materials:
-
4-Nitrobenzyl bromide
-
Sodium thiocyanate (NaSCN)
-
Ethanol
Procedure:
-
Dissolve 4-nitrobenzyl bromide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an equimolar amount or a slight excess of sodium thiocyanate to the solution.
-
Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Microwave-assisted synthesis of this compound.
Caption: Conventional synthesis of this compound via reflux.
Concluding Remarks
The choice of synthetic route for this compound will depend on the available equipment and the desired reaction time. The microwave-assisted method is significantly faster and provides a higher yield, making it an attractive option for rapid synthesis. The conventional method, while slower, is robust and utilizes standard laboratory equipment. It is important to note that with benzylic substrates, there is a potential for the formation of the isomeric isothiocyanate, and reaction conditions should be chosen to minimize this side product.[1] For both routes, purification by recrystallization is recommended to obtain a high-purity product.
References
Potential Cross-Reactivity of 4-Nitrobenzyl Thiocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-Nitrobenzyl thiocyanate (4-NBT), a compound of interest in various research and development contexts. Due to a lack of direct published cross-reactivity studies on 4-NBT, this guide draws upon data from structurally related compounds to infer potential interactions and provides detailed experimental protocols for researchers to conduct their own assessments.
Overview of Potential Cross-Reactivity
This compound's structure, featuring a reactive thiocyanate group and a 4-nitrobenzyl moiety, suggests potential for cross-reactivity in various biological assays. The nitro group can be a site for metabolic reduction, while the thiocyanate group can react with nucleophiles, notably sulfhydryl groups in proteins.
Comparison with Structurally Related Compounds
To understand the potential cross-reactivity of 4-NBT, we can examine the behavior of compounds containing similar functional groups.
Compounds with a 4-Nitrobenzyl Moiety
The 4-nitrobenzyl group is a known recognition element for certain proteins. For instance, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is a known inhibitor of equilibrative nucleoside transporters (ENT1 and ENT2).[1] More recent studies have shown it also inhibits the breast cancer resistance protein (ABCG2), an important ATP-binding cassette (ABC) transporter involved in drug efflux.[1] This suggests that the 4-nitrobenzyl moiety of 4-NBT could potentially be recognized by the binding sites of these and other proteins.
Compounds with a Benzyl Thiocyanate Moiety
Benzyl thiocyanates can exhibit reactivity towards sulfhydryl groups. A notable example is 2,4-dichlorobenzyl thiocyanate, which has been shown to act as a sulfhydryl alkylating agent, with a particular affinity for beta-tubulin.[2] This interaction leads to the disruption of microtubule polymerization and mitotic arrest in cells.[2] This suggests that 4-NBT could potentially cross-react with proteins rich in accessible cysteine residues.
Quantitative Data on Related Compounds
The following table summarizes inhibitory activities of compounds structurally related to 4-NBT against specific protein targets. This data can serve as a benchmark for designing and interpreting cross-reactivity studies for 4-NBT.
| Compound | Target Protein | Assay Type | IC50 / Ki | Reference |
| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | Equilibrative Nucleoside Transporter 1 (ENT1) | Radioligand Binding | Ki ≈ 0.1-1 nM | [1] |
| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | Breast Cancer Resistance Protein (ABCG2) | Cellular Accumulation | IC50 ≈ 53 µM | [1] |
| 2,4-dichlorobenzyl thiocyanate | Tubulin Polymerization | In vitro Polymerization Assay | IC50 ≈ 10 µM | [2] |
Experimental Protocols
To facilitate direct testing of 4-NBT cross-reactivity, detailed protocols for relevant assays are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to assess the cross-reactivity of 4-NBT and its analogs in a competitive immunoassay format.
Objective: To determine the relative affinity of 4-NBT and other test compounds for a specific antibody raised against a 4-NBT-protein conjugate.
Materials:
-
High-binding 96-well microtiter plates
-
4-NBT-protein conjugate (e.g., 4-NBT-BSA)
-
Specific polyclonal or monoclonal antibody against 4-NBT
-
This compound (4-NBT) standard
-
Structurally related potential cross-reactants
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 4-NBT-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of varying concentrations of 4-NBT standard or potential cross-reactant solutions (in assay buffer) to the wells. Then, add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody (at an optimal dilution in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compounds and determine the IC50 values. Cross-reactivity is typically calculated as: (IC50 of 4-NBT / IC50 of test compound) x 100%.
Radioligand Receptor Binding Assay
This protocol is designed to assess the ability of 4-NBT to compete with a known radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (Ki) of 4-NBT for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand)
-
This compound (4-NBT)
-
Non-labeled specific ligand for determining non-specific binding
-
Binding buffer (specific to the receptor being studied)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the cell membranes/homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of 4-NBT. For total binding, omit any competing ligand. For non-specific binding, include a high concentration of the non-labeled specific ligand.
-
Incubation: Incubate the mixture at a specific temperature and for a duration optimal for the receptor-ligand binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the 4-NBT concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate the workflow of the described experimental protocols and a potential metabolic pathway for 4-NBT.
References
- 1. S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is Not a Selective Inhibitor of Equilibrative Nucleoside Transporters but Also Blocks Efflux Activity of Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-Nitrobenzyl Thiocyanate in Complex Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Nitrobenzyl thiocyanate (4-NBT) in complex matrices is crucial for various applications, including metabolic studies and environmental monitoring. This guide provides a comparative overview of potential analytical methodologies, complete with experimental protocols and performance data, to aid in the selection of the most suitable technique.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for the quantification of 4-NBT depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers a direct and straightforward approach, while Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity, particularly after derivatization of the thiocyanate group. For simpler, high-throughput screening, a spectrophotometric method can be considered, although with potential limitations in selectivity.
The following table summarizes the key performance metrics for three distinct analytical approaches for the quantification of 4-NBT.
| Parameter | HPLC-UV Method (Proposed) | GC-MS with Derivatization | Spectrophotometric Method |
| Principle | Separation by reverse-phase chromatography and direct detection of the nitroaromatic chromophore. | Derivatization of the thiocyanate group, followed by separation and detection by mass spectrometry. | Colorimetric reaction of the thiocyanate moiety. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 0.05 - 0.3 µg/mL | 5 - 15 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL | 0.05 - 50 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Sample Preparation | Simple extraction and filtration. | Extraction, derivatization, and clean-up. | Protein precipitation and reaction. |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 40 minutes | 5 - 10 minutes |
| Specificity | Moderate to High | Very High | Low to Moderate |
Experimental Protocols
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) - Proposed Method
This method is proposed based on established protocols for structurally similar compounds like benzyl isothiocyanate and 4-nitrophenol.[1][2][3][4]
a. Sample Preparation:
-
Homogenize 1 mL of the sample (e.g., plasma, tissue homogenate) with 3 mL of acetonitrile to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
b. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm (based on the UV absorbance of the nitro group).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
c. Quantification:
-
Construct a calibration curve by plotting the peak area of 4-NBT standards against their known concentrations.
-
Determine the concentration of 4-NBT in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is adapted from established procedures for the analysis of thiocyanate in biological samples.[5][6][7][8][9]
a. Sample Preparation and Derivatization:
-
To 500 µL of the sample, add an internal standard (e.g., ¹³C,¹⁵N-labeled potassium thiocyanate).[8]
-
Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane) in the presence of a phase-transfer catalyst (e.g., hexadecyltrimethylammonium bromide).[8]
-
Simultaneously, derivatize the thiocyanate group by adding a derivatizing agent such as pentafluorobenzyl bromide (PFB-Br) to the organic phase.[8]
-
Incubate the reaction mixture (e.g., 60 °C for 30 minutes) to form the pentafluorobenzyl thiocyanate derivative.
-
Wash the organic layer with a basic solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) or negative chemical ionization (NCI) mode.[8]
-
Detection: Monitor characteristic ions of the derivatized 4-NBT (the exact m/z values would need to be determined experimentally).
Spectrophotometric Method
This is a classic colorimetric method for thiocyanate determination.[10][11]
a. Sample Preparation:
-
To 1 mL of the sample, add 1 mL of 20% trichloroacetic acid to precipitate proteins.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the clear supernatant.
b. Colorimetric Reaction:
-
To 1 mL of the supernatant, add 0.5 mL of a ferric nitrate solution (e.g., 0.5 M in nitric acid).
-
Allow the color to develop for 5 minutes.
c. Measurement:
-
Measure the absorbance of the resulting reddish-brown solution at a wavelength of approximately 460 nm using a spectrophotometer.
-
Prepare a calibration curve using standard solutions of potassium thiocyanate.
Visualized Workflows and Relationships
Caption: General workflow for the chromatographic analysis of 4-NBT.
References
- 1. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of thiocyanate anion as an organic derivative by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of cyanide and thiocyanate in blood by gas chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. series.publisso.de [series.publisso.de]
- 9. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Essential Safety Protocols for 4-Nitrobenzyl Thiocyanate
Absence of a specific Safety Data Sheet (SDS) for 4-Nitrobenzyl thiocyanate necessitates a comprehensive safety approach derived from structurally related compounds. This guide provides essential safety and logistical information for handling this compound, empowering researchers to operate with a heightened sense of awareness and preparedness. The following procedures are based on the known hazards of the thiocyanate functional group and the 4-nitrobenzyl moiety.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical structure of this compound, it should be treated as a hazardous substance. The primary hazards are anticipated to be toxicity upon ingestion, skin contact, or inhalation, as well as potential for skin and eye irritation. Contact with acids may liberate highly toxic hydrogen cyanide gas.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
2.1. Pre-Experiment Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
PPE Inspection: Check all PPE for integrity.
-
Spill Kit Accessibility: Confirm that a spill kit appropriate for solid chemical spills is readily available.
-
Emergency Contact Information: Verify that emergency contact numbers are clearly posted.
2.2. Handling the Chemical:
-
Transport: Transport this compound in a sealed, labeled, and shatter-proof secondary container.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reaction Setup: Perform all reactions involving this compound within a chemical fume hood.
-
Avoid Incompatibilities: Keep the compound away from strong acids, bases, and oxidizing agents.
2.3. Post-Experiment Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2] The container should be tightly sealed.[1][3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and any reaction residues as hazardous chemical waste in a designated, labeled container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be placed in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Response Plan
Immediate and appropriate action is vital in the event of an emergency involving this compound.
Table 2: Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully scoop the material into a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
